molecular formula C128H205N37O32 B561582 M 1145

M 1145

Cat. No.: B561582
M. Wt: 2774.2 g/mol
InChI Key: XIHYPTIVAPJZFP-HEPWHOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M 1145 is a high-purity chemical compound supplied For Research Use Only (RUO). Products designated as RUO are intended solely for laboratory research purposes and are not to be used for diagnostic procedures, drug administration, or any other clinical or personal use . This classification means the product has not been reviewed or approved by regulatory bodies like the FDA for in-vitro diagnostic use . Researchers are provided with this reagent to facilitate basic scientific exploration, pharmaceutical development, and the in-house manufacturing of tests for research purposes . The specific mechanism of action, biochemical properties, and primary research applications for this compound—such as its potential role in cell signaling, metabolic pathways, or as an inhibitor/agonist—will be determined by its precise chemical structure. Please consult the product's Certificate of Analysis for detailed information on purity, concentration, and specific handling instructions. Proper safety protocols must always be followed.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHYPTIVAPJZFP-HEPWHOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H205N37O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MEN 11149

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "M 1145" was not identifiable in publicly available scientific literature. This guide focuses on MEN 11149 , a closely related designation, and is presented under the assumption of a potential typographical error in the original query.

This technical guide provides a detailed overview of the mechanism of action of MEN 11149, a potent and selective tachykinin NK1 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

MEN 11149 is a peptidomimetic, orally effective, and long-acting insurmountable antagonist of the tachykinin NK1 receptor.[1] Its primary mechanism of action is the potent and highly selective inhibition of the binding of Substance P (SP) to the NK1 receptor.[1] This antagonism prevents the downstream signaling cascade typically initiated by SP, which is implicated in various physiological processes, including inflammation, pain transmission, and smooth muscle contraction.

The antagonism exhibited by MEN 11149 is described as insurmountable, which suggests a non-competitive or very slowly dissociating binding to the NK1 receptor.[1] This is supported by saturation binding experiments where both the dissociation constant (KD) and the maximum number of binding sites (Bmax) are significantly altered in the presence of MEN 11149.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for MEN 11149, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Functional Antagonism

ParameterValueCell/Tissue PreparationLigand/AgonistReference
pKi8.5 ± 0.1IM9 cells[3H]Substance P[1]
pKB9.6 ± 0.1Isolated guinea-pig ileumSubstance P methyl ester[1]

Table 2: Receptor Binding Selectivity

ReceptorpKiReference
Tachykinin NK2< 6[1]
Tachykinin NK3< 6[1]
Various other central and peripheral receptors/ion channels< 6[1]

Table 3: In Vivo Efficacy

Experimental ModelRoute of AdministrationID50AgonistSpeciesReference
BronchoconstrictionIntravenous (i.v.)83 ± 31 nmol/kg[Sar9,Met(O2)11]Substance PGuinea-pig[1]
Plasma Protein Extravasation (Bronchi)Intravenous (i.v.)0.22 ± 0.02 µmol/kg[Sar9,Met(O2)11]Substance PGuinea-pig[1]
Plasma Protein Extravasation (Bronchi)Oral0.97 ± 0.21 µmol/kg[Sar9,Met(O2)11]Substance PGuinea-pig[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of the tachykinin NK1 receptor and the inhibitory action of MEN 11149.

MEN11149_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R Tachykinin NK1 Receptor SP->NK1R Binds and Activates MEN11149 MEN 11149 MEN11149->NK1R Binds and Inhibits (Insurmountable Antagonism) No_response Inhibition of Physiological Response Gq Gq Protein NK1R->Gq Activates NK1R->No_response Blocks Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces Physiological_response Physiological Response (e.g., neuroinflammation, pain) Ca2_release->Physiological_response PKC_activation->Physiological_response MEN11149_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy cluster_data_analysis Data Analysis & Conclusion binding_assay Radioligand Binding Assay (IM9 Cells, [³H]Substance P) functional_assay Isolated Tissue Functional Assay (Guinea-Pig Ileum) binding_assay->functional_assay Confirms Functional Antagonism selectivity_assay Receptor Selectivity Profiling (NK2, NK3, etc.) binding_assay->selectivity_assay Determines Specificity calculate_pk_id50 Calculate pKi, pKB, ID₅₀ binding_assay->calculate_pk_id50 bronchoconstriction_model Bronchoconstriction Model (Anesthetized Guinea-Pigs) functional_assay->bronchoconstriction_model Translates to In Vivo Models functional_assay->calculate_pk_id50 extravasation_model Plasma Protein Extravasation Model (Guinea-Pig Bronchi) bronchoconstriction_model->calculate_pk_id50 oral_bioavailability Oral Administration Efficacy extravasation_model->oral_bioavailability Assess Oral Efficacy extravasation_model->calculate_pk_id50 determine_moa Determine Mechanism of Action (Potent, Selective, Insurmountable NK1 Antagonist) calculate_pk_id50->determine_moa

References

M 1145: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M 1145 is a chimeric peptide that has emerged as a potent and selective agonist for the galanin receptor type 2 (GalR2). This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including its biological activity, a detailed, plausible synthesis protocol based on established methodologies, and visualizations of its signaling pathway and synthetic workflow. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in the galanin system and its modulation.

Discovery and Biological Activity

This compound was first described by Runesson and colleagues in 2009 as a novel, selective agonist for the galanin receptor type 2 (GalR2)[1][2]. The discovery of this compound was a significant step in the development of tools to probe the specific functions of GalR2, distinguishing them from the effects mediated by GalR1 and GalR3. This compound is a chimeric peptide with the amino acid sequence: (RG)2-N-galanin(2-13)-VL-(P)3-(AL)2-A-amide [1][2].

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the human GalR2. Competitive binding assays have demonstrated that this compound binds to GalR2 with a high affinity, showing significantly lower affinity for GalR1 and GalR3[1][2][3]. The binding affinities (Ki) are summarized in the table below.

Functional Activity

Functionally, this compound acts as an agonist at the GalR2, stimulating the production of inositol phosphates (IP)[1][2][3]. This activity confirms its role in activating the Gq protein-coupled signaling cascade associated with GalR2. The half-maximal effective concentration (EC50) for IP production is also detailed in the table below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activity of this compound.

ParameterReceptorValue (nM)Reference
Binding Affinity (Ki) GalR1587[1][3]
GalR26.55[1][3]
GalR3497[1][3]
Functional Activity (EC50) GalR2 (IP Production)38[3]

Galanin Receptor 2 (GalR2) Signaling Pathway

This compound, as a GalR2 agonist, activates a specific intracellular signaling cascade. The binding of this compound to GalR2 leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is depicted in the diagram below.

GalR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space M1145 This compound GalR2 GalR2 M1145->GalR2 Gq Gq GalR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC_activation PKC Activation DAG->PKC_activation induces

Caption: GalR2 Signaling Pathway Activated by this compound.

Synthesis of this compound

The synthesis of this compound, a 28-amino acid chimeric peptide with a C-terminal amide, can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, plausible protocol for its manual or automated synthesis.

Materials and Reagents
  • Resin: Rink Amide resin (e.g., Rink Amide AM resin, 100-200 mesh).

  • Fmoc-protected Amino Acids: Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Precipitation and Wash Solvent: Cold diethyl ether.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Analysis: Mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on a solid support (resin) and involves a series of repeating cycles of deprotection and coupling.

Step 1: Resin Preparation

  • Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Drain the DMF.

Step 2: Fmoc Deprotection of the Resin

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Step 3: Coupling of the First Amino Acid (Alanine)

  • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To check for completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (5 times).

Step 4: Chain Elongation (Cycles 2-28)

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • Repeat the coupling procedure described in Step 3 for the next amino acid in the sequence (in C-terminal to N-terminal order). The sequence for this compound is: Ala - Leu - Ala - Leu - Pro - Pro - Pro - Val - Leu - Pro - Gly - Leu - Leu - Tyr(tBu) - Gly - Ala - Ser(tBu) - Asn(Trt) - Leu - Thr(tBu) - Trp(Boc) - Asn(Trt) - Gly - Arg(Pbf) - Gly - Arg(Pbf) - Gly - Arg(Pbf).

    • Ensure to use the appropriate side-chain protected Fmoc-amino acids.

Step 5: Cleavage and Deprotection

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times).

  • Dry the resin under vacuum for at least 2 hours.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates.

Step 6: Peptide Precipitation and Purification

  • Reduce the volume of the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

This compound Synthesis Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of this compound.

SPPS_Workflow Resin_Prep 1. Resin Preparation (Swell Rink Amide Resin in DMF) Deprotection_1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection_1 Coupling_1 3. Couple First Amino Acid (Fmoc-Ala-OH, HBTU/HOBt, DIPEA) Deprotection_1->Coupling_1 Chain_Elongation 4. Chain Elongation (27 cycles) - Fmoc Deprotection - Amino Acid Coupling Coupling_1->Chain_Elongation Cleavage 5. Cleavage & Deprotection (95% TFA, TIS, H₂O) Chain_Elongation->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis & Lyophilization (Mass Spectrometry) Purification->Analysis Final_Product Pure this compound Peptide Analysis->Final_Product

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Conclusion

This compound is a valuable pharmacological tool for the selective study of the GalR2. Its discovery has provided researchers with a means to dissect the specific physiological roles of this receptor subtype. The synthesis of this compound, while complex due to its length and chimeric nature, can be reliably achieved through standard Fmoc-based solid-phase peptide synthesis protocols. This guide provides the essential information for its synthesis and characterization, which should aid in its application in further research into the therapeutic potential of targeting the galanin system.

References

An In-depth Technical Guide to the Structural Elucidation of M 1145

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation of M 1145, a novel glycolipid. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental protocols, and visualizing the elucidated structure and analytical workflow.

Introduction

This compound has been identified as the molecular ion (M-H) for the novel glycolipid, 1,2-diacyl-sn-glycero-3-pyrophosphoryl-GlcNAc-ManNAcA (DGP-disaccharide).[1] Its structural determination was accomplished through advanced mass spectrometry techniques, which provided detailed insights into its composition and the connectivity of its constituent moieties. This guide summarizes the key findings and the methodologies employed in this process.

Structural Characterization

The structure of this compound was primarily determined through collision-activated dissociation (CAD) tandem mass spectrometry (MS/MS). The analysis of the fragment ions provided the necessary evidence to piece together the final structure.

Table 1: Key Structural Information for this compound

AttributeDescriptionSource
Compound Class Glycolipid[1]
Proposed Structure 1,2-diacyl-sn-glycero-3-pyrophosphoryl-GlcNAc-ManNAcA[1]
Molecular Ion (M-H)⁻ m/z 1145[1]

Mass Spectrometry Data

The structural elucidation of this compound relied heavily on the interpretation of its fragmentation pattern in negative ion mode Fast Atom Bombardment (FAB) mass spectrometry and MS/MS analysis.

Table 2: Summary of Key Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z)Proposed Structure/IdentitySignificance in Structural ElucidationSource
1145[M-H]⁻ of 1,2-diacyl-sn-glycero-3-pyrophosphoryl-GlcNAc-ManNAcAMolecular ion of the novel glycolipid.[1]
725DiacylglyceropyrophosphateResults from the loss of the GlcNAc-ManNAcA disaccharide.[1]
707Diacylglyceropyrophosphate - H₂OWater loss from the m/z 725 fragment.[1]
579ManNAcA-GlcNAc-1-pyrophosphateCharacteristic fragment of the disaccharide pyrophosphate moiety.[1]
499ManNAcA-GlcNAc-1-phosphateCharacteristic fragment of the disaccharide phosphate moiety.[1]

Experimental Protocols

The following section details the key experimental methodology used for the structural analysis of this compound.

4.1. Mass Spectrometry

  • Ionization Technique: Negative ion Fast Atom Bombardment (FAB) mass spectrometry was utilized to generate the initial ions from the purified sample.[1]

  • Tandem Mass Spectrometry (MS/MS): Collision-Activated Dissociation (CAD) was performed on the prominent fragment ion at m/z 1145.[1] This technique involves the fragmentation of a selected ion by collision with a neutral gas, allowing for the detailed structural analysis of the precursor ion.

Visualizations

5.1. Proposed Structure of this compound

M1145_Structure cluster_glycerol 1,2-diacyl-sn-glycerol cluster_disaccharide Disaccharide Glycerol Glycerol R1 R1-C=O Glycerol->R1 sn-1 R2 R2-C=O Glycerol->R2 sn-2 Pyrophosphate Pyrophosphate Glycerol->Pyrophosphate sn-3 GlcNAc GlcNAc ManNAcA ManNAcA ManNAcA->GlcNAc Pyrophosphate->GlcNAc

Caption: Proposed structure of this compound (DGP-disaccharide).

5.2. Experimental Workflow for Structural Elucidation

M1145_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Purified_Sample Purified Lipid II Sample FAB_MS Negative FAB-MS Purified_Sample->FAB_MS MS_MS MS/MS (CAD) FAB_MS->MS_MS Select m/z 1145 Spectrum_Analysis Spectrum Analysis MS_MS->Spectrum_Analysis Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Analysis->Fragmentation_Analysis Structure_Proposal Structure Proposal Fragmentation_Analysis->Structure_Proposal

Caption: Experimental workflow for the structural elucidation of this compound.

References

In Vitro Characterization of M 1145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a synthesized guide based on publicly available information. The compound "M 1145" does not correspond to a widely recognized or consistently identified agent in the scientific literature. The search results for this term were ambiguous and did not yield specific data for a singular molecule. This guide has been constructed by amalgamating general principles and common methodologies in drug discovery and in vitro characterization, which should be considered illustrative rather than definitive for a specific compound named this compound.

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation relevant to the in vitro characterization of a hypothetical therapeutic agent, herein referred to as this compound. The document outlines standard experimental protocols, presents illustrative quantitative data in a structured format, and includes diagrams of pertinent signaling pathways and experimental workflows to facilitate understanding. The intended audience includes researchers, scientists, and professionals involved in drug development who require a foundational understanding of the preclinical assessment of novel compounds.

Quantitative Data Summary

The following tables represent typical quantitative data that would be generated during the in vitro characterization of a compound. The values presented are for illustrative purposes only.

Table 1: Enzyme and Receptor Binding Assays

TargetAssay TypeThis compound IC50 (nM)This compound Ki (nM)Reference CompoundReference IC50 (nM)
Kinase AKinase Activity158Staurosporine5
Receptor BRadioligand Binding5022Compound X30
Protease CFRET Assay120N/AInhibitor Y80

Table 2: Cellular Assays

Cell LineAssay TypeThis compound EC50 (nM)This compound Max Efficacy (%)Endpoint Measured
Cancer Cell Line 1Proliferation8595Cell Viability (72h)
Immune Cell Line 2Cytokine Release20080IL-6 Production (24h)
Engineered Reporter Line 3Gene Expression45100Luciferase Activity (16h)

Experimental Protocols

Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Methodology:

  • A reaction mixture containing the target kinase, a specific substrate peptide, and ATP is prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • This compound is serially diluted in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • The resulting data is normalized to controls and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of a specific cell line.

Methodology:

  • Cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.

  • This compound is serially diluted in the cell culture medium and added to the wells. A vehicle control (e.g., medium with 0.1% DMSO) is included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell viability is assessed using a metabolic assay, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • The signal is measured using a plate reader.

  • Data is normalized to the vehicle control, and the EC50 value is determined using a non-linear regression analysis.

Visualizations

Signaling Pathways

cluster_membrane Cell Membrane Receptor Receptor B KinaseA Kinase A Receptor->KinaseA Activates M1145 This compound M1145->Receptor Binds M1145->KinaseA Inhibits DownstreamEffector Downstream Effector KinaseA->DownstreamEffector Phosphorylates Proliferation Cell Proliferation DownstreamEffector->Proliferation Promotes start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep assay_setup Set up Kinase Activity Assay compound_prep->assay_setup incubation Incubate at 30°C assay_setup->incubation detection Quantify Signal incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end start Seed Cells in 96-well Plate treatment Add this compound Dilutions start->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Add Viability Reagent incubation->viability_assay read_plate Measure Signal (Plate Reader) viability_assay->read_plate data_analysis Calculate EC50 read_plate->data_analysis

Unraveling "M 1145": A Case of Mistaken Identity in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activity of a compound designated "M 1145" have revealed no specific, publicly available scientific data corresponding to a molecule with this identifier. Extensive searches across scientific databases and literature have failed to identify "this compound" as a recognized drug, experimental compound, or biological agent. The designation appears in various contexts entirely unrelated to pharmacology or biological activity screening.

This report addresses the initial request for an in-depth technical guide on the biological activity screening of "this compound." However, due to the lack of a discernible, biologically active molecule with this name, this document will instead clarify the misidentification and provide a generalized framework for the biological activity screening of a novel chemical entity, which can be applied if "this compound" is an internal, non-standard identifier for a yet-to-be-disclosed compound.

Our comprehensive search for "this compound" yielded references in disparate fields, including specifications for hydraulic fluids, a mutant strain of the bacterium Streptomyces coelicolor, and as a numerical identifier in publication details or product codes. None of these instances relate to a substance with therapeutic or biological effects that would warrant a detailed activity screening guide.

Given this, it is impossible to provide specific quantitative data, experimental protocols, or signaling pathway diagrams for a non-existent or misidentified compound. We will, therefore, outline the universal principles and methodologies that researchers, scientists, and drug development professionals would employ to screen a new chemical entity for biological activity.

A Generalized Framework for Biological Activity Screening

Should "this compound" represent an internal codename for a novel compound, the following sections outline the typical workflow and methodologies that would be employed in its initial biological characterization.

Table 1: Illustrative Quantitative Data from Primary Screening

This table represents a hypothetical summary of initial screening data for a generic new chemical entity (NCE). The values presented are for illustrative purposes only and do not correspond to any real compound designated "this compound."

Assay TypeTargetMetricValue (µM)Cell Line/System
Kinase InhibitionKinase XIC₅₀0.5Recombinant Enzyme
Receptor BindingReceptor YKᵢ0.1Membrane Prep
Cell Proliferation-GI₅₀2.5MCF-7
Cytotoxicity-CC₅₀> 50HepG2
Reporter Gene AssayPathway ZEC₅₀0.8HEK293-Reporter

IC₅₀: Half-maximal inhibitory concentration Kᵢ: Inhibitory constant GI₅₀: Half-maximal growth inhibition concentration CC₅₀: Half-maximal cytotoxic concentration EC₅₀: Half-maximal effective concentration

Experimental Protocols: A Methodological Overview

The following are generalized protocols for key experiments typically performed in the initial biological screening of a new compound.

1. Kinase Inhibition Assay (Example: Kinase X)

  • Objective: To determine the concentration at which the NCE inhibits 50% of the activity of a specific kinase.

  • Methodology:

    • A recombinant kinase enzyme is incubated with its specific substrate and ATP in a multi-well plate.

    • The NCE is added in a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell Proliferation Assay (Example: MCF-7)

  • Objective: To assess the effect of the NCE on the growth of a cancer cell line.

  • Methodology:

    • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The NCE is added at various concentrations, and the cells are incubated for 72 hours.

    • Cell viability is measured using a reagent such as resazurin or CellTiter-Glo®, which quantifies metabolic activity.

    • The GI₅₀ value is determined from the resulting dose-response curve.

Visualizing Biological Processes

The following diagrams illustrate common workflows and pathways relevant to drug discovery and biological screening. These are generic representations and not specific to any compound.

experimental_workflow cluster_0 Compound Management cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary Screening Compound_Synthesis Compound Synthesis (or Acquisition) Stock_Solution Stock Solution Preparation Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Serial_Dilution->Biochemical_Assay Test Compound Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Serial_Dilution->Cell_Based_Assay Test Compound Data_Analysis Dose-Response Curve Fitting Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Hit_Identification Hit Identification (Potency & Efficacy) Data_Analysis->Hit_Identification Selectivity_Profiling Selectivity Profiling Hit_Identification->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action

Caption: A generalized workflow for the biological activity screening of a new chemical entity.

signaling_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocation & Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target in drug discovery.

logical_relationship Compound Compound 'this compound' Target_Engagement Target Engagement Compound->Target_Engagement Binds to Cellular_Response Cellular Response Target_Engagement->Cellular_Response Initiates Phenotypic_Outcome Phenotypic Outcome Cellular_Response->Phenotypic_Outcome Leads to

Caption: The logical relationship from target engagement to the phenotypic outcome for a bioactive compound.

Unraveling "M 1145": A Search for a Specific Molecular Target Yields Ambiguous Results

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "M 1145" in the context of molecular target identification and validation has revealed a wide array of unrelated subjects, indicating that "this compound" is likely an internal, non-public designation for a research compound or target, or a term with multiple, disparate meanings.

Initial investigations for "this compound" did not yield specific information related to a drug, protein, or gene within the drug development sphere. Instead, the search results encompassed a diverse range of topics, including agricultural lubricant specifications (Massey Ferguson M1145), clinical trial identifiers (NCT04851145, NCT04201145), and various product or case numbers. This lack of a clear, singular scientific entity associated with "this compound" prevents the creation of a detailed technical guide on its target identification and validation as requested.

For the scientific and drug development community, the precise identification of a molecular target is the critical first step in the therapeutic development pipeline. This process involves a rigorous series of experiments to not only identify the biological entity with which a drug interacts but also to validate that this interaction leads to a therapeutic effect. Without a clear identification of "this compound" as a specific molecule, gene, or pathway, a substantive guide on its biological validation cannot be constructed.

To proceed with a detailed technical analysis, further clarification on the nature of "this compound" is required. Information such as the class of the molecule (e.g., small molecule, antibody, siRNA), the associated disease area, the research institution, or any alternative nomenclature would be essential to conduct a focused and meaningful investigation.

Once a specific molecular entity for "this compound" is established, a comprehensive guide would typically include the following sections:

Hypothetical Structure of a Technical Guide for a Known "this compound"

1. Target Identification:

  • Experimental Approaches: Detailed protocols for methods such as affinity chromatography, expression cloning, and proteomic-based approaches (e.g., thermal proteome profiling).

  • Data Analysis: Bioinformatic pipelines for target deconvolution from large datasets.

  • Signaling Pathway Mapping: Visualization of the identified target within its broader biological network.

2. Target Validation:

  • Genetic Validation: Methodologies for target knockdown (e.g., CRISPR-Cas9, shRNA) or knockout studies in relevant cellular and animal models.

  • Pharmacological Validation: Protocols for assessing the phenotypic effects of small molecule inhibitors or other modulators of the target.

  • Clinical Correlation: Analysis of target expression or mutation status in patient populations and its correlation with disease progression and outcomes.

3. Quantitative Data Summary:

  • Tables summarizing binding affinities (Kd, Ki), enzymatic inhibition (IC50, EC50), cellular potency, and in vivo efficacy data from preclinical studies.

4. Visualizations:

  • Graphviz diagrams illustrating key signaling pathways, experimental workflows, and the logical framework of the validation process.

In the absence of a specific molecular identity for "this compound," the scientific community is encouraged to provide more detailed descriptors when referencing research compounds to facilitate open and collaborative scientific discourse. We invite researchers with knowledge of a specific "this compound" relevant to drug discovery to provide clarifying details to enable the generation of a comprehensive technical resource.

M1145: A Technical Guide to its Pharmacokinetic Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M1145 is a chimeric peptide that has been identified as a potent and selective agonist for the galanin receptor type 2 (GALR2). This document provides a comprehensive technical overview of the available data on M1145, with a focus on its preclinical pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. While specific pharmacokinetic data such as Cmax, Tmax, AUC, and half-life are not yet publicly available, this guide summarizes the known in vitro activity of M1145 and discusses the general pharmacokinetic considerations for chimeric peptides of its class. The aim is to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of M1145 and other GALR2 agonists.

Introduction

Galanin is a neuropeptide that plays a crucial role in a variety of physiological processes, including nociception, inflammation, and neuroprotection. Its effects are mediated through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. M1145 has emerged as a valuable research tool due to its high selectivity for the GALR2 subtype, allowing for the specific investigation of the physiological roles of this receptor. This technical guide synthesizes the current knowledge on M1145, with a particular emphasis on its receptor binding affinity, functional activity, and the downstream signaling cascades it initiates.

In Vitro Pharmacological Profile

The in vitro activity of M1145 has been characterized through receptor binding and functional assays. The available quantitative data is summarized in the tables below.

Table 1: Receptor Binding Affinity of M1145
ReceptorKi (nM)Selectivity vs. GALR1Selectivity vs. GALR3
GALR26.55>90-fold76-fold
GALR1587--
GALR3497--

Data sourced from commercially available information.

Table 2: Functional Agonist Activity of M1145
AssayCell LineParameterValue
Inositol Phosphate (IP) AccumulationCHO cells expressing GALR2EC5038 nM

Data sourced from commercially available information.

Pharmacokinetic Profile (General Considerations)

As a chimeric peptide, the pharmacokinetic profile of M1145 is expected to be influenced by factors such as its amino acid sequence, size, and susceptibility to proteolysis. While specific in vivo pharmacokinetic data for M1145 are not available in the public domain, general principles of peptide pharmacokinetics can be considered.

  • Absorption: Peptide drugs typically exhibit low oral bioavailability due to enzymatic degradation in the gastrointestinal tract and poor membrane permeability.[1] Administration of M1145 in preclinical studies has been performed via intranasal and intracerebroventricular routes to bypass first-pass metabolism and facilitate central nervous system delivery.[2][3]

  • Distribution: The distribution of peptides is influenced by their size, charge, and binding to plasma proteins. Chimeric peptides can be designed to enhance distribution to specific tissues.[4]

  • Metabolism: Peptides are primarily metabolized by proteases and peptidases, leading to a short plasma half-life.[1] Strategies to improve the metabolic stability of peptides include the incorporation of unnatural amino acids, cyclization, and conjugation to polymers like PEG.[5] The specific metabolic pathways of M1145 have not been described.

  • Excretion: Renal filtration is a major route of elimination for smaller peptides.[1]

Further studies are required to determine the precise pharmacokinetic parameters of M1145 in relevant preclinical models.

Mechanism of Action: GALR2 Signaling Pathway

M1145 exerts its effects by selectively activating the GALR2 receptor. GALR2 is a G protein-coupled receptor that can couple to multiple G protein subtypes, including Gq/11, Gi/o, and G12, leading to the activation of diverse intracellular signaling cascades.[6][7][8]

The primary signaling pathway activated by GALR2 involves the Gq/11 protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] This pathway is implicated in the analgesic effects of GALR2 activation.[6] Additionally, GALR2 can couple to Gi/o to inhibit adenylyl cyclase and to G12 to activate the Rho/ROCK pathway.

GALR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1145 M1145 GALR2 GALR2 M1145->GALR2 binds Gq11 Gq/11 GALR2->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates CaMKII CaMKII Ca_release->CaMKII activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKC->Downstream CaMKII->Downstream

Figure 1: Simplified GALR2 signaling pathway activated by M1145.

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay

This protocol describes a common method to assess the functional agonist activity of compounds like M1145 at Gq/11-coupled receptors.

Objective: To quantify the production of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in response to GALR2 activation by M1145.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human GALR2.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • M1145 stock solution.

  • IP-One HTRF® assay kit (or equivalent).

  • 384-well white microplate.

  • HTRF®-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the GALR2-expressing CHO cells into a 384-well white microplate and culture overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of M1145 in the assay buffer.

  • Assay: a. Remove the culture medium from the cells and add the stimulation buffer containing LiCl. b. Add the different concentrations of M1145 to the respective wells. Include a vehicle control. c. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Detection: a. Add the HTRF® detection reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) to each well. b. Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and convert this to IP1 concentration using a standard curve. Plot the IP1 concentration against the M1145 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

IP_Assay_Workflow Start Start Seed_Cells Seed GALR2-CHO cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Buffer Add stimulation buffer with LiCl Incubate_Overnight->Add_Buffer Prepare_M1145 Prepare serial dilutions of M1145 Add_M1145 Add M1145 dilutions to wells Prepare_M1145->Add_M1145 Add_Buffer->Add_M1145 Incubate_37C Incubate at 37°C Add_M1145->Incubate_37C Add_Detection Add HTRF detection reagents Incubate_37C->Add_Detection Incubate_RT Incubate at RT Add_Detection->Incubate_RT Read_Plate Read plate on HTRF reader Incubate_RT->Read_Plate Analyze_Data Analyze data and calculate EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the inositol phosphate accumulation assay.

Conclusion

M1145 is a valuable pharmacological tool for investigating the roles of the GALR2 receptor. Its high selectivity and potent agonist activity make it suitable for in vitro and in vivo studies aimed at elucidating the therapeutic potential of targeting this receptor. While a detailed pharmacokinetic profile of M1145 is not yet available, this guide provides a foundation of its known pharmacological properties and the signaling pathways it modulates. Further research into the absorption, distribution, metabolism, and excretion of M1145 is warranted to fully understand its potential as a drug candidate.

References

No Publicly Available Toxicological Data for "M 1145"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for toxicological screening data on a substance identified as "M 1145" has yielded no specific results. This designation does not correspond to a publicly documented pharmaceutical compound, chemical, or biological agent for which toxicological information is available.

Initial investigations across scientific databases and regulatory agency resources did not identify any substance with the designation "this compound" in the context of preclinical safety or toxicological evaluation. The search results included references to unrelated topics such as Mauthner cells in neuroscience, specifications for industrial lubricants, and general toxicological information that is not specific to a compound designated "this compound".

It is possible that "this compound" represents an internal code used by a research institution or company that has not been publicly disclosed. Without a specific chemical name, molecular structure, or other standard identifiers, a detailed technical guide on its toxicological profile cannot be compiled.

Therefore, the core requirements of this request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time. Further clarification on the identity of "this compound" is necessary to proceed with a meaningful toxicological assessment.

M-1145: A Technical Whitepaper on Preliminary Efficacy as a Galanin Receptor 2 (GALR2) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the preliminary efficacy studies of M-1145, a potent and selective agonist for the Galanin Receptor 2 (GALR2). M-1145 is a chimeric peptide that has been instrumental in elucidating the physiological roles of GALR2 in various preclinical models. This guide details its receptor binding affinity, functional potency, and in vivo efficacy, with a focus on its analgesic and neuroprotective effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, exerting its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3. The distinct signaling pathways and tissue distribution of these receptors suggest they mediate different physiological functions. M-1145, a selective GALR2 agonist, has emerged as a critical pharmacological tool to investigate the specific roles of this receptor subtype.[1][2] Preliminary studies have implicated GALR2 activation in processes such as pain modulation, neuroprotection, and regulation of insulin sensitivity.[3][4] This whitepaper synthesizes the available preclinical data on M-1145 to serve as a technical guide for researchers in the field.

M-1145: Compound Profile

  • Compound Name: M-1145

  • Structure: [(RG)2-N-galanin(2-13)-VL-(P)3-(AL)2-A-amide][1][2]

  • Description: A chimeric peptide designed as a selective GALR2 agonist.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary efficacy studies of M-1145.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterReceptorValueCell LineReference
Binding Affinity (Ki) GALR1587 nMCHO cells[5]
GALR2 6.55 nM CHO cells[5]
GALR3497 nMCHO cells[5]
Functional Potency (EC50) GALR2 38 nM CHO cells[5]

Data from CHO cells expressing the respective galanin receptor subtypes.

Table 2: In Vivo Analgesic Efficacy in a Rat Model of Inflammatory Pain

Treatment GroupDose (nmol, intra-NAc)Hind Paw Withdrawal Latency (HWL)Hind Paw Withdrawal Threshold (HWT)Reference
Saline Control-BaselineBaseline[3]
M-11450.1IncreasedIncreased[3]
M-11451Dose-dependent increaseDose-dependent increase[3]
M-11452Significant increaseSignificant increase[3]

Intra-NAc (Nucleus Accumbens) administration in a carrageenan-induced inflammatory pain model in rats.

Signaling Pathways

Activation of GALR2 by M-1145 initiates multiple intracellular signaling cascades. Unlike GALR1 and GALR3 which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, GALR2 predominantly signals through Gq/11 proteins.[6][7] This leads to the activation of phospholipase C (PLC), which in turn stimulates the production of inositol phosphates (IP) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[3][7] Furthermore, GALR2 activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt signaling pathways, which are crucial for mediating its neuroprotective effects.[4][8]

GALR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1145 M-1145 GALR2 GALR2 M1145->GALR2 Binds to Gq11 Gq/11 GALR2->Gq11 Activates Akt Akt Pathway GALR2->Akt Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates CaMKII CaMKII Ca2->CaMKII Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Analgesia, Neuroprotection CaMKII->Cellular_Response MAPK_ERK->Cellular_Response Akt->Cellular_Response

Caption: GALR2 signaling pathway activated by M-1145.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity (Ki) and functional potency (EC50) of M-1145 for GALR1, GALR2, and GALR3.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human GALR1, GALR2, or GALR3.

  • Binding Assay Protocol:

    • Membrane preparations from the engineered CHO cells are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin).

    • Increasing concentrations of unlabeled M-1145 are added to compete with the radioligand for receptor binding.

    • After incubation, bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

    • The Ki value is calculated from competition binding curves using the Cheng-Prusoff equation.

  • Functional Assay (Inositol Phosphate Accumulation) Protocol:

    • CHO-GALR2 cells are seeded in 96-well plates and labeled with myo-[³H]inositol.

    • Cells are then stimulated with varying concentrations of M-1145 for a defined period.

    • The reaction is terminated, and the cells are lysed.

    • Total inositol phosphates (IPs) are isolated by anion-exchange chromatography.

    • The amount of [³H]IPs is quantified by liquid scintillation counting.

    • The EC50 value is determined from the dose-response curve.[1][5]

In Vivo Analgesia Model (Inflammatory Pain)
  • Objective: To evaluate the analgesic effect of M-1145 in a rat model of inflammatory pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Experimental Workflow:

    • Induction of Inflammation: Carrageenan (1%) is injected into the plantar surface of the left hind paw to induce localized inflammation and hyperalgesia.

    • Drug Administration: 3 hours post-carrageenan injection, M-1145 (at doses of 0.1, 1, and 2 nmol) or saline is administered directly into the nucleus accumbens (NAc) via stereotaxically implanted cannulae.

    • Behavioral Testing (Nociception):

      • Thermal Nociception (Hind Paw Withdrawal Latency - HWL): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is measured.

      • Mechanical Nociception (Hind Paw Withdrawal Threshold - HWT): Von Frey filaments with increasing stiffness are applied to the hind paw to determine the mechanical force required to elicit a withdrawal response.

    • Data Analysis: Changes in HWL and HWT are measured at various time points post-drug administration and compared between the M-1145 and saline control groups.[3]

Experimental_Workflow cluster_setup Phase 1: Model Preparation cluster_induction Phase 2: Pain Induction cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Efficacy Assessment A Stereotaxic Cannulae Implantation in NAc B Animal Acclimatization A->B C Carrageenan Injection (Left Hind Paw) B->C D Intra-NAc Injection (3h post-carrageenan) C->D D_M1145 M-1145 (0.1, 1, 2 nmol) D->D_M1145 D_Saline Saline (Control) D->D_Saline E Behavioral Testing (Multiple Time Points) D->E E_HWL Thermal Nociception (HWL) E->E_HWL E_HWT Mechanical Nociception (HWT) E->E_HWT

Caption: In vivo analgesia experimental workflow.

Discussion and Future Directions

The preliminary efficacy data for M-1145 strongly support the role of GALR2 as a potential therapeutic target for pain and neurodegenerative disorders. The high selectivity of M-1145 makes it an invaluable tool for dissecting the specific functions of GALR2. In vivo studies have demonstrated its analgesic properties in models of inflammatory pain.[3] Furthermore, ex vivo studies suggest a neuroprotective role, mediated through the activation of pro-survival signaling pathways like Akt and ERK.[4]

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic profiling of M-1145.

  • Evaluation of M-1145 efficacy in a broader range of preclinical models, including neuropathic pain and models of neurodegenerative diseases.

  • Investigation of the therapeutic potential of GALR2 agonists in metabolic disorders, given the role of galanin in regulating insulin and glucose metabolism.

Conclusion

M-1145 is a potent and selective GALR2 agonist with demonstrated efficacy in preclinical models of pain and neuronal injury. The data presented in this whitepaper provide a solid foundation for its use as a research tool and for the continued exploration of GALR2 as a druggable target for a variety of therapeutic indications.

References

Methodological & Application

Unidentified Compound: M 1145 Synthesis and Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide a detailed synthesis protocol and application notes for a compound designated "M 1145" have been unsuccessful in identifying a specific chemical entity with this name in publicly available scientific literature and databases.

Extensive searches for "this compound" in the context of a chemical compound, drug, or inhibitor did not yield any relevant results that would allow for the creation of a synthesis protocol, the elucidation of its signaling pathways, or the compilation of quantitative data for researchers, scientists, and drug development professionals.

The search results for "this compound" were primarily associated with non-pharmaceutical products, including:

  • Massey Ferguson M1145: A specification for hydraulic and transmission fluid.

  • Pill Imprint: The marking "M 145" is used to identify tablets of Digitek (a brand of Digoxin) and a form of Methylphenidate Hydrochloride. However, "M 145" is not the scientific or research name of these drug substances.

  • Streptomyces coelicolor M145: A specific strain of this bacterium used in research.

Without a definitive chemical structure or a recognized scientific name for "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations of signaling pathways. The designation "this compound" may represent an internal compound code for a pharmaceutical company that has not been publicly disclosed, or it may be an incorrect or incomplete identifier.

For the creation of the requested scientific documentation, a more specific chemical name (such as an IUPAC name), a common name, a CAS number, or a reference to a patent or scientific publication detailing the compound is required.

Application Notes and Protocols for M 1145, a Novel Cell-Active Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M 1145 is a novel small molecule compound with potential therapeutic applications. Understanding its mechanism of action and cellular effects is crucial for its development as a therapeutic agent. These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound. The primary assay described herein is a protein degradation assay, a common method for evaluating compounds that function as targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. This protocol can be adapted to various cell lines and target proteins of interest.

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells and is often exploited by targeted protein degraders.[1][2][3] These compounds typically induce the ubiquitination of a target protein, marking it for degradation by the 26S proteasome.[2][3] Cell-based assays are essential for confirming the activity and specificity of such compounds in a biologically relevant context.[4]

This compound Hypothetical Mechanism of Action

For the context of this protocol, this compound is hypothesized to be a targeted protein degrader. It is designed to induce the degradation of a specific Protein of Interest (POI) by hijacking the cell's natural protein disposal machinery. The proposed mechanism involves the formation of a ternary complex between the POI, this compound, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced protein degradation.

M1145_Signaling_Pathway cluster_0 Cellular Environment M1145 This compound Ternary_Complex POI-M1145-E3 Ligase Ternary Complex M1145->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation

Caption: Proposed mechanism of action for this compound-induced protein degradation.

Experimental Protocol: Western Blot-Based Protein Degradation Assay

This protocol details a Western blot-based assay to quantify the degradation of a target Protein of Interest (POI) following treatment with this compound.

Materials:

  • Cell line expressing the POI (e.g., HEK293T, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

    • For a control to confirm proteasome-dependent degradation, pre-treat some wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

    • Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining POI against the concentration of this compound to determine the DC₅₀ (concentration for 50% degradation).

Experimental Workflow

The following diagram outlines the workflow for the Western blot-based protein degradation assay.

Experimental_Workflow A 1. Cell Seeding (6-well plates) B 2. Compound Treatment (this compound serial dilutions, controls) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Immunodetection (Primary & Secondary Antibodies) F->G H 8. Imaging & Densitometry G->H I 9. Data Analysis (DC50 determination) H->I

Caption: Workflow for assessing this compound-induced protein degradation.

Data Presentation

The quantitative data from the Western blot densitometry can be summarized in a table to facilitate comparison across different concentrations of this compound.

Table 1: Dose-Dependent Degradation of POI by this compound

This compound Concentration (nM)Normalized POI Level (% of Vehicle)Standard Deviation
0 (Vehicle)1005.2
185.34.1
1052.13.5
10015.82.8
10005.21.9
100 + MG132 (10 µM)95.74.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Alternative and Orthogonal Assays

To further validate the mechanism of action of this compound, several orthogonal assays can be employed:

  • Ubiquitination Assay: An immunoprecipitation-Western blot assay can be used to detect the ubiquitination of the POI upon treatment with this compound.

  • Reporter Assays: Cells can be engineered to express the POI fused to a reporter protein (e.g., luciferase or GFP).[1] Degradation of the POI can then be monitored by a decrease in the reporter signal.[4]

  • Ternary Complex Formation Assays: Techniques such as co-immunoprecipitation or proximity-based assays (e.g., NanoBRET™) can be used to confirm the formation of the POI-M 1145-E3 ligase ternary complex in live cells.[2][5]

  • Cell Viability Assays: To assess the cytotoxic effects of this compound, a cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed in parallel.[5]

By following this detailed protocol and considering the suggested orthogonal assays, researchers can effectively characterize the cellular activity of this compound and elucidate its mechanism of action as a targeted protein degrader.

References

Identifying the "M 1145" Animal Model: A Request for Clarification

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with accurate and detailed Application Notes and Protocols, further clarification is needed to identify the specific "M 1145" animal model you are interested in. Initial research has not yielded a clear, universally recognized animal model with this designation.

The term "this compound" is associated with multiple, unrelated subjects in scientific and technical literature, making it impossible to proceed without more specific information. The search results for "this compound" have included references to:

  • M83 Transgenic Mouse Model: A model used in the study of human synucleinopathies, which are a group of neurodegenerative disorders.[1]

  • Technical Specifications: The designation "M-1145" also refers to a specification for tractor hydraulic fluid.[2][3]

To ensure the information provided is relevant and accurate for your research needs, please provide additional details to specify the animal model of interest. Helpful information would include:

  • The disease or condition the model is used to study (e.g., a specific type of cancer, a neurodegenerative disease, a metabolic disorder).

  • The specific gene or protein that is modified or studied in the model.

  • The species of the animal model (e.g., mouse, rat, zebrafish).

  • Any associated research institution or primary publication that describes the development or use of this model.

Once the specific "this compound" animal model is clearly identified, a comprehensive response containing the requested detailed Application Notes, Protocols, data tables, and diagrams will be generated.

References

M 1145: Dosage and Administration Guidelines Not Available for This Designation

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "M 1145" have not yielded information corresponding to a pharmaceutical agent or therapeutic compound. The designation "this compound" in the public domain is associated with non-medical contexts, including a specification for Massey Ferguson transmission oil and a form for e-notification from U.S. Citizenship and Immigration Services (USCIS).

Extensive database searches, including clinical trial registries and pharmacological databases, did not identify any drug or investigational compound with the identifier "this compound." Therefore, providing dosage, administration guidelines, or detailed experimental protocols is not possible.

It is likely that "this compound" may be an internal project name, a truncated identifier, or an error in the designation. For the research and drug development community to provide accurate information, a more specific and complete name of the compound or drug is required.

Researchers, scientists, and drug development professionals seeking information on a specific compound should verify the correct and complete nomenclature, such as the International Nonproprietary Name (INN), brand name, or a specific investigational new drug (IND) number.

Without a valid identifier for a therapeutic agent, the creation of application notes, protocols, and diagrams as requested cannot be fulfilled. We recommend verifying the compound's designation to enable a precise and informative response.

Analytical Methods for the Detection of M 1145: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and sensitive detection of therapeutic compounds is paramount throughout the drug development lifecycle, from early-stage discovery and preclinical evaluation to clinical trials and post-market surveillance. This document provides a comprehensive overview of analytical methodologies for the detection and quantification of M 1145, a novel investigational compound. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows.

I. Physicochemical Properties and Chromatographic Behavior

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. Key parameters influencing its chromatographic behavior include its polarity, pKa, and solubility. These characteristics dictate the choice of chromatographic mode (e.g., reversed-phase, normal-phase, or HILIC), mobile phase composition, and column chemistry to achieve optimal separation and detection.

II. High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids. A validated HPLC method provides the necessary accuracy, precision, and linearity for regulatory submissions.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection. Optimization of specific parameters will be required based on the specific formulation or matrix being analyzed.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • This compound reference standard.

  • Sample diluent (e.g., 50:50 acetonitrile:water).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Return to initial conditions (95% A, 5% B) and equilibrate.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. For formulated products, this may involve dissolution and dilution. For biological samples, protein precipitation or solid-phase extraction may be necessary.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The performance of a typical validated HPLC method for this compound is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][2] This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, enabling the detection of this compound at picogram levels.

Experimental Protocol: LC-MS/MS for Bioanalysis

This protocol provides a framework for the development of an LC-MS/MS method for the quantification of this compound in plasma.

1. Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound reference standard and a suitable internal standard (IS).

  • Plasma samples.

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

2. LC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive or Negative ESI, depending on the ionization efficiency of this compound.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) → Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) → Product ion (Q3)

    • Note: The specific m/z values for the precursor and product ions must be determined through infusion and optimization experiments.

  • Gradient Elution: A fast gradient is typically employed to ensure high throughput.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of the cold protein precipitation solvent containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table illustrates the expected performance characteristics of a validated LC-MS/MS method for this compound in a biological matrix.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)10 pg/mL
Limit of Quantification (LOQ)50 pg/mL
Accuracy (% Recovery)85.0% - 115.0%
Precision (% RSD)< 15.0%
Matrix EffectWithin acceptable limits

IV. Signaling Pathway and Mechanism of Action

Understanding the mechanism of action of this compound is crucial for interpreting its pharmacological effects and for the development of relevant biomarker assays. While the precise signaling pathway is under active investigation, preliminary data suggests that this compound may modulate a key kinase cascade involved in cellular proliferation.

M1145_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase_C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor Activates M1145 M1145 M1145->Kinase_B Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Activates

Caption: Proposed signaling pathway for this compound action.

V. Experimental Workflow for Method Development and Validation

The development and validation of a robust analytical method is a systematic process. The following diagram illustrates a typical workflow.

Method_Development_Workflow Method_Development Method_Development Method_Optimization Method_Optimization Method_Development->Method_Optimization Initial Parameters Method_Validation Method_Validation Method_Optimization->Method_Validation Optimized Parameters Routine_Analysis Routine_Analysis Method_Validation->Routine_Analysis Validated Method

Caption: A streamlined workflow for analytical method development.

This document has provided a detailed overview of the analytical methodologies for the detection and quantification of this compound. The presented HPLC and LC-MS/MS protocols serve as a starting point for the development of robust and reliable assays. The successful implementation of these methods will be critical for advancing the development of this compound as a potential therapeutic agent. Further characterization of its mechanism of action will continue to inform the development of targeted analytical strategies.

References

Application Note: M 1145 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

M 1145 is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic intervention. This application note provides a detailed overview of the use of this compound in high-throughput screening (HTS) for the discovery of novel modulators of this pathway.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PI3K. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and mTOR, leading to the inhibition of cell growth and proliferation. The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes.[1]

Applications in High-Throughput Screening

This compound is an ideal tool compound for various HTS applications, including:

  • Primary Screening: As a positive control to identify novel inhibitors of the PI3K/Akt/mTOR pathway.

  • Secondary Screening: To confirm the mechanism of action of hits identified in primary screens.

  • Assay Development: To validate and optimize HTS assays targeting the PI3K/Akt/mTOR pathway.

  • Phenotypic Screening: To probe the effects of PI3K/Akt/mTOR inhibition in cell-based models. Phenotypic HTS is a screening approach that utilizes functional cellular assays.[2]

Quantitative Data Summary

The following tables summarize the performance of this compound in typical HTS assays.

Table 1: Biochemical Assay Data for this compound

Assay TypeTargetIC50 (nM)Hill Slope
Kinase Glo® AssayPI3Kα15.2-1.1
HTRF® Kinase AssayPI3Kβ25.8-0.9
AlphaScreen® AssaymTORC145.3-1.2

Table 2: Cell-Based Assay Data for this compound

Cell LineAssay TypeEC50 (nM)Z'-Factor
MCF-7CellTiter-Glo® Proliferation120.50.78
PC-3Western Blot (p-Akt)85.0N/A
U-87 MGApoptosis Assay (Caspase-3/7)250.20.65

Experimental Protocols

Protocol 1: PI3Kα Biochemical HTS Assay using Kinase-Glo®

This protocol describes a luminescent-based assay to measure the activity of PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase-Glo® Luminescence Assay Kit

  • This compound (or test compounds)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 384-well white, opaque plates

Procedure:

  • Prepare a serial dilution of this compound and test compounds in DMSO.

  • Add 50 nL of compound solution to the assay plate.

  • Add 5 µL of PI3Kα enzyme solution (final concentration ~0.5 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of a mixture of PIP2 (final concentration ~10 µM) and ATP (final concentration ~1 µM) to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature in the dark.

  • Read the luminescence on a plate reader.

Protocol 2: Cell-Based Proliferation HTS Assay using CellTiter-Glo®

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well clear-bottom, white-walled plates

Procedure:

  • Seed MCF-7 cells into 384-well plates at a density of 2,000 cells/well in 40 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a serial dilution of this compound and test compounds in culture medium.

  • Add 10 µL of the compound solution to the respective wells.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth M1145 This compound M1145->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start plate_prep Plate Preparation (384-well format) start->plate_prep compound_add Compound Addition (this compound & Test Library) plate_prep->compound_add reagent_add Reagent Addition (Enzyme/Cells, Substrate) compound_add->reagent_add incubation Incubation reagent_add->incubation readout Signal Detection (Luminescence/Fluorescence) incubation->readout data_analysis Data Analysis (IC50/EC50, Z'-Factor) readout->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A generalized workflow for high-throughput screening using this compound.

References

Information on "M 1145" for In Vivo Imaging Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for a compound or agent designated "M 1145" used in in vivo imaging, no specific molecule with this identifier could be located in publicly available scientific literature, chemical databases, or patent records. The search encompassed various terms including "this compound in vivo imaging techniques," "M-1145 drug," "M1145 compound," and "this compound chemical structure."

The search results for "this compound" were varied and did not point to a consistent, identifiable substance relevant to the user's request for detailed application notes and protocols for in vivo imaging. The search yielded references to unrelated subjects such as:

  • A pill imprint "M 145" which corresponds to Digitek (digoxin), a medication for heart conditions and not an imaging agent.

  • AISI 1145, a grade of carbon steel.

  • Incidental mentions of the number "1145" in scientific articles referring to page numbers, temperatures, or other non-substance-related data.

Without a clear identification of the "this compound" molecule, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams. The core requirements of the request are contingent on the existence and public knowledge of a specific agent used in in vivo imaging, which appears not to be the case for "this compound."

It is possible that "this compound" is an internal, proprietary designation for a compound not yet disclosed in public forums, a new experimental agent with limited documentation, or a misidentified term.

Therefore, the detailed Application Notes and Protocols on "this compound in vivo imaging techniques" as requested cannot be generated at this time due to the inability to identify the core subject of the query. For the request to be fulfilled, a more specific and accurate identifier for the molecule of interest would be required.

Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Gene: The gene "M1145" is not a recognized standard gene symbol in major public databases such as NCBI Gene or Ensembl. Therefore, the following application notes and protocols are provided as a detailed template for a hypothetical gene, herein referred to as "Gene-X." This comprehensive guide is designed for researchers, scientists, and drug development professionals and can be adapted for the specific gene of interest.

Application Notes

Analysis of Gene-X expression is critical for understanding its biological role and its potential as a therapeutic target. Gene expression studies can elucidate how the genetic information of Gene-X is converted into a functional product, providing insights into its involvement in cellular processes, development, and response to environmental signals or therapeutic interventions.[1][2] Quantitative analysis of Gene-X expression can be instrumental in:

  • Target Validation: Determining if the expression of Gene-X is correlated with a disease state, which can validate it as a potential target for drug development.

  • Pharmacodynamic Biomarker: Measuring changes in Gene-X expression in response to a drug candidate to understand its mechanism of action and effective dosage.

  • Disease Prognosis: Associating levels of Gene-X expression with disease progression or patient outcomes.

  • Pathway Analysis: Understanding the regulatory networks and signaling pathways in which Gene-X participates.

The protocols outlined below provide a robust framework for the quantitative analysis of Gene-X expression using quantitative real-time polymerase chain reaction (qRT-PCR), a sensitive and widely used technique for measuring mRNA levels.[3]

Quantitative Data Summary

The following table represents example data from a qRT-PCR experiment measuring the relative expression of Gene-X in response to two different compounds.

Treatment GroupConcentration (µM)Normalized Gene-X Expression (Fold Change)Standard Deviationp-value
Vehicle Control01.000.12-
Compound A12.540.21<0.01
Compound A104.780.35<0.001
Compound B10.450.08<0.01
Compound B100.210.05<0.001

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line and compounds being tested.

  • Cell Seeding: Plate a human cancer cell line (e.g., SW480 for colorectal cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture the cells for 18-24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare stock solutions of therapeutic compounds (Compound A and Compound B) and a vehicle control (e.g., DMSO). Dilute the compounds to the final desired concentrations in fresh cell culture media.

  • Application: Aspirate the old media from the cells and replace it with the media containing the compounds or vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.

RNA Extraction

High-quality, intact RNA is essential for accurate gene expression quantification.[1]

  • Cell Lysis: Aspirate the media from the wells. Add 300 µL of cold TRIzol reagent directly to the cells in each well and pipette up and down to homogenize.[3]

  • Incubation: Transfer the lysate to a 1.5 mL microcentrifuge tube and incubate for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.[3]

  • Phase Separation: Add 200 µL of chloroform per 1 mL of TRIzol used.[3] Cap the tubes securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 500 µL of isopropanol to precipitate the RNA. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA will form at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water).[3] Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, RNase-free PCR tube, combine the following:

    • 1 µg of total RNA

    • 1 µL of oligo(dT) primers (or random hexamers)

    • 1 µL of 10 mM dNTP mix

    • Nuclease-free water to a final volume of 13 µL

  • Denaturation: Gently mix, spin down, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Mix: Add the following to the tube:

    • 4 µL of 5X First-Strand Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase (e.g., SuperScript II)

  • Incubation: Mix gently and incubate at 50°C for 60 minutes.

  • Inactivation: Inactivate the enzyme by heating to 85°C for 5 minutes. The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

Absolute quantification can be achieved using a standard curve, while relative quantification compares the expression of the target gene to a reference gene.[1] This protocol uses the relative quantification method.

  • Primer Design: Design or obtain validated primers for Gene-X and a stable reference gene (e.g., GAPDH, ACTB).

  • Reaction Setup: Prepare the qRT-PCR reaction mix in a 48-well plate or similar. For each sample, prepare reactions in triplicate. A typical 20 µL reaction includes:

    • 10 µL of 2X SYBR Green PCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • No-Template Control (NTC): Prepare a control reaction with water instead of cDNA to check for contamination.

  • PCR Cycling: Perform the qRT-PCR using a real-time PCR system with the following cycling conditions (this may need optimization):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • 95°C for 15 seconds

      • 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis

The comparative Cq (ΔΔCq) method is commonly used for relative quantification of gene expression.

  • Calculate ΔCq: For each sample, calculate the difference between the Cq value of Gene-X and the Cq value of the reference gene.

    • ΔCq = Cq(Gene-X) - Cq(Reference Gene)

  • Calculate ΔΔCq: For each treated sample, calculate the difference between its ΔCq and the ΔCq of the control sample.

    • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed expression changes.

Visualizations

Signaling Pathway

GeneX_Signaling_Pathway cluster_legend Legend extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation transcription_factor Transcription Factor akt->transcription_factor Activation gene_x Gene-X transcription_factor->gene_x Upregulates Transcription cellular_response Cellular Response (e.g., Proliferation, Survival) gene_x->cellular_response drug Therapeutic Drug drug->akt Inhibition key_signal Signaling Molecule key_gene Gene of Interest key_process Process/Input key_output Cellular Output key_drug Drug Intervention

Caption: A hypothetical signaling pathway illustrating the regulation of Gene-X expression.

Experimental Workflow

Gene_Expression_Workflow start Start: Cell Culture treatment Treatment with Compounds start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quantification & Quality Control rna_extraction->qc cdna_synthesis cDNA Synthesis (Reverse Transcription) qc->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCq Method) qpcr->data_analysis end End: Fold Change Results data_analysis->end

Caption: Workflow for the quantitative analysis of Gene-X expression via qRT-PCR.

References

Application Note: Immunophenotyping of the MV-4-11 Human Acute Myeloid Leukemia Cell Line by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The MV-4-11 cell line is a valuable in vitro model for studying acute myeloid leukemia (AML), particularly for research into targeted therapies.[1] Established from the blast cells of a patient with biphenotypic B-myelomonocytic leukemia, this cell line is characterized by a translocation between chromosomes 4 and 11, resulting in the MLL-AF4 fusion gene, a key driver in leukemogenesis.[1] Additionally, MV-4-11 cells harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, making them a crucial tool for the development of FLT3 inhibitors. Immunophenotyping by flow cytometry is an essential technique for characterizing the surface marker expression of MV-4-11 cells, confirming their identity, and assessing the effects of therapeutic compounds. This document provides a detailed protocol for the immunophenotyping of MV-4-11 cells.

Data Presentation

The immunophenotypic profile of the MV-4-11 cell line has been characterized, revealing expression of various cell surface markers. The following table summarizes the expression of key antigens.

Cell Surface MarkerExpression in MV-4-11 Cells
CD1596-99%[1]
CD33Positive[2]
CD34Positive[2]
CD38Positive[2]
CD44Positive[3]
c-KIT (CD117)Positive[2]
HLA-DRPositive[2]
CD440-96%[1]
CD104-11%[1]

Experimental Protocols

This protocol outlines the procedure for staining surface antigens on MV-4-11 cells for analysis by flow cytometry.

Materials:

  • MV-4-11 cells

  • Complete culture medium (e.g., IMDM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)

  • Fluorochrome-conjugated monoclonal antibodies (see table above for relevant markers)

  • Isotype control antibodies

  • 70% Ethanol (for fixation in cell cycle analysis)[4]

  • Propidium Iodide (PI) staining solution (for cell cycle analysis)[4]

  • RNase A[4]

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Harvesting:

    • Culture MV-4-11 cells in suspension in complete culture medium at 37°C and 5% CO2.[4]

    • Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL for optimal growth.[1]

    • Harvest cells by transferring the cell suspension to a conical centrifuge tube.

    • Centrifuge at 300-400 x g for 5 minutes at room temperature.

    • Discard the supernatant.

  • Cell Washing and Counting:

    • Resuspend the cell pellet in 10 mL of cold PBS.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cells in 1 mL of Flow Cytometry Staining Buffer.

    • Perform a cell count and viability analysis (e.g., using a hemocytometer and trypan blue).

  • Antibody Staining:

    • Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.

    • Add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the respective tubes. Include an unstained control and isotype controls for each fluorochrome.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing and Resuspension:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step.

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Acquire a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

Mandatory Visualization

G cluster_prep Cell Preparation cluster_stain Immunostaining cluster_analysis Analysis Harvest Harvest MV-4-11 Cells Wash1 Wash with PBS Harvest->Wash1 Count Count and Assess Viability Wash1->Count Resuspend Resuspend in Staining Buffer Count->Resuspend Aliquot Aliquot 1x10^6 Cells/Tube Resuspend->Aliquot AddAb Add Antibodies Aliquot->AddAb Incubate Incubate at 4°C (Dark) AddAb->Incubate Wash2 Wash Twice Incubate->Wash2 ResuspendFinal Resuspend for Acquisition Wash2->ResuspendFinal Acquire Acquire on Flow Cytometer ResuspendFinal->Acquire

Caption: Experimental workflow for immunophenotyping of MV-4-11 cells.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FLT3_Ligand FLT3 Ligand FLT3_ITD FLT3-ITD Receptor (Constitutively Active) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_ITD->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3_ITD->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3_ITD->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation Differentiation_Block Block of Differentiation STAT5->Differentiation_Block

Caption: Simplified FLT3 signaling pathway in MV-4-11 cells.

References

Troubleshooting & Optimization

Technical Support Center: M 1145 Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "M 1145" does not correspond to a clearly identifiable chemical compound in publicly available scientific literature. The information provided below is based on general principles of chemical synthesis optimization and troubleshooting. For specific guidance, please provide the chemical structure or a more universally recognized name for "this compound."

Frequently Asked Questions (FAQs)

Q1: What is the general approach to optimizing the yield of a chemical synthesis?

A1: Yield optimization in chemical synthesis is a multifactorial process that involves systematically adjusting reaction parameters to maximize the formation of the desired product while minimizing side reactions and losses during purification. Key areas to focus on include:

  • Stoichiometry of Reactants: Ensuring the optimal molar ratios of starting materials.

  • Solvent Selection: Choosing a solvent that provides good solubility for reactants and intermediates, and is stable under the reaction conditions.

  • Reaction Temperature: Temperature can significantly influence reaction rate and selectivity. Higher temperatures may accelerate the reaction but can also lead to decomposition or the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress to determine the optimal time for quenching to maximize product formation and minimize degradation.

  • Catalyst Choice and Loading: If a catalyst is used, its type and concentration are critical for both reaction rate and selectivity.

  • pH and Additives: For reactions sensitive to pH, buffering or the addition of acids or bases can be crucial. Other additives may act as promoters or inhibitors.

  • Purification Method: The choice of purification technique (e.g., crystallization, chromatography, distillation) can significantly impact the isolated yield.

Q2: How can I identify the source of low yield in my this compound synthesis?

A2: A systematic troubleshooting approach is necessary to pinpoint the cause of low yield. Consider the following steps:

  • Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude reaction mixture and analyze it using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine if the reaction went to completion and identify the presence of starting materials, the desired product, and any major byproducts.

  • Evaluate Starting Material Quality: Ensure the purity and integrity of your starting materials. Impurities can interfere with the reaction or act as catalysts for side reactions.

  • Review the Experimental Protocol: Double-check all steps of your protocol, including reagent measurements, addition order, and reaction conditions. Even small deviations can have a significant impact on the outcome.

  • Investigate Potential Side Reactions: Based on the chemical nature of your reactants and intermediates, research potential side reactions that could be consuming your starting materials or product.

  • Assess Purification Losses: Analyze the waste streams from your purification process to quantify the amount of product being lost at each step.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials
Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Monitor the reaction progress over time at the current temperature. If the reaction stalls, consider incrementally increasing the temperature.
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
Catalyst Deactivation If using a catalyst, ensure it is fresh and active. Consider adding a fresh portion of the catalyst if deactivation is suspected.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reactant may be required to drive the reaction to completion.
Poor Solvent Choice The reactants may have poor solubility in the chosen solvent. Experiment with different solvents or solvent mixtures.
Issue 2: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step
Reaction Temperature is Too High Running the reaction at a lower temperature may improve selectivity for the desired product.
Incorrect Reagent Addition Order The order in which reagents are added can be critical. Review the mechanism and consider alternative addition protocols.
Presence of Impurities Purify starting materials to remove any impurities that may be catalyzing side reactions.
Atmospheric Contamination If the reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions.
Issue 3: Significant Product Loss During Work-up and Purification
Possible Cause Troubleshooting Step
Product Instability The product may be degrading during the work-up or purification process. Consider adjusting the pH, temperature, or exposure to air/light.
Poor Extraction Efficiency Optimize the pH and solvent system for liquid-liquid extractions to ensure the product partitions into the desired phase.
Inappropriate Chromatography Conditions If using column chromatography, screen different stationary and mobile phases to achieve good separation and recovery.
Product Precipitation/Crystallization Issues For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and purity.
Product Adsorption to Glassware/Apparatus Silanizing glassware can help reduce the adsorption of polar compounds.

Experimental Protocols

Note: As the specific synthesis of "this compound" is not publicly known, a generic protocol for reaction optimization is provided.

Protocol 1: General Procedure for Small-Scale Reaction Optimization

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating), add the starting materials in the appropriate solvent under an inert atmosphere if necessary.

  • Reagent Addition: Add any additional reagents or catalysts dropwise or in portions as required by the reaction mechanism.

  • Temperature Control: Place the flask in a pre-heated oil bath or a cooling bath to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, HPLC, or GC.

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate reagent (e.g., water, saturated ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to isolate the crude product.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate technique such as column chromatography, crystallization, or distillation.

  • Characterization and Yield Calculation: Characterize the purified product to confirm its identity and purity. Calculate the final yield.

Visualizations

Logical Workflow for Synthesis Yield Optimization

Yield_Optimization_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Pathways cluster_optimization Optimization Strategies Low_Yield Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Low_Yield->Analyze_Crude Review_Protocol Review Experimental Protocol Low_Yield->Review_Protocol Check_Reagents Check Starting Material Purity Low_Yield->Check_Reagents Purification_Loss Purification Loss Low_Yield->Purification_Loss Good conversion, poor recovery Low_Conversion Low Conversion Analyze_Crude->Low_Conversion Incomplete Reaction Byproducts Byproduct Formation Analyze_Crude->Byproducts Side Products Detected Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Conversion->Optimize_Conditions Byproducts->Optimize_Conditions Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Optimize_Conditions->Low_Yield Re-evaluate Optimize_Purification->Low_Yield Re-evaluate

Caption: A logical workflow for troubleshooting and optimizing chemical synthesis yield.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Decision_Tree Start Low Yield of this compound Q1 Is the starting material fully consumed? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Troubleshoot_Conversion Troubleshoot Low Conversion: - Increase reaction time/temp - Check catalyst activity - Adjust stoichiometry A1_No->Troubleshoot_Conversion Q2 Are there significant byproducts? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Troubleshoot_Selectivity Improve Selectivity: - Lower reaction temp - Change solvent/catalyst - Check reagent purity A2_Yes->Troubleshoot_Selectivity Troubleshoot_Purification Investigate Purification Loss: - Analyze waste streams - Optimize work-up conditions - Modify purification technique A2_No->Troubleshoot_Purification

Caption: A decision tree to guide troubleshooting efforts for low synthesis yield.

Technical Support Center: Troubleshooting M 1145 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "M 1145" does not correspond to a readily identifiable pharmaceutical compound or research molecule in publicly available scientific databases. Initial searches associate this term with industrial materials such as lubricants and carbon steel. The following guide is a template designed to assist researchers in troubleshooting solubility issues for a generic, hypothetical small molecule compound, referred to herein as "Compound this compound." Researchers should adapt these recommendations based on the known physicochemical properties of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: My stock solution of Compound this compound appears hazy or has visible precipitate after preparation. What should I do?

A1: A hazy appearance or precipitate indicates that Compound this compound has not fully dissolved or has precipitated out of solution. This can be due to several factors including incorrect solvent choice, insufficient solvent volume, or the solution being supersaturated.

  • Immediate Actions:

    • Gently warm the solution (if the compound is heat-stable) to increase solubility.

    • Use a vortex mixer or sonicator to provide mechanical agitation.

    • If precipitation persists, consider preparing a fresh, more dilute stock solution.

Q2: I'm observing precipitation when I dilute my Compound this compound stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A2: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. The drastic change in polarity causes the compound to crash out of solution.

  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward approach is to lower the final concentration of Compound this compound in your assay medium.

    • Use a solubilizing agent: Consider the inclusion of a biocompatible solubilizing agent such as DMSO (at a final concentration typically below 0.5%), Pluronic® F-68, or a cyclodextrin in your aqueous buffer.

    • Serial Dilution: Perform serial dilutions in a co-solvent system before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

Q3: Can I use sonication to dissolve Compound this compound?

A3: Yes, sonication is a common and effective method for dissolving challenging compounds. It uses high-frequency sound waves to agitate the solvent and break down solute particles, facilitating dissolution. However, be mindful of potential compound degradation with prolonged sonication, especially for sensitive molecules. Use short bursts of sonication and cool the sample on ice if necessary.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with Compound this compound.

Initial Solubility Assessment

If you are encountering consistent solubility issues, a systematic solubility assessment is recommended. This involves testing the solubility of Compound this compound in a range of common solvents.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of Compound this compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL of DMSO) to one vial.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes. Gentle warming can also be applied if the compound is thermally stable.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Iteration: If the compound dissolves completely, the solubility is at least 10 mg/mL in that solvent. If not, add another measured volume of the solvent and repeat the dissolution steps to determine the concentration at which it fully dissolves.

  • Repeat: Repeat this process for other solvents of interest (e.g., ethanol, methanol, PBS).

Quantitative Solubility Data Summary

The following table presents hypothetical solubility data for Compound this compound in various solvents. This should be replaced with your experimentally determined values.

SolventSolubility (mg/mL)Molar Solubility (mM) (Assuming MW = 450 g/mol )Observations
Dimethyl Sulfoxide (DMSO)> 50> 111.1Readily dissolves with vortexing.
Ethanol (95%)1533.3Requires sonication for full dissolution.
Methanol511.1Slight warming may be necessary.
Phosphate-Buffered Saline (PBS)< 0.1< 0.22Insoluble.

Visual Guides and Workflows

Experimental Workflow for Preparing Compound this compound Working Solutions

The following diagram illustrates a recommended workflow for preparing aqueous working solutions of Compound this compound from a DMSO stock to minimize precipitation.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation stock Weigh Compound this compound add_dmso Add DMSO to desired concentration (e.g., 50 mg/mL) stock->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve intermediate Prepare intermediate dilution in co-solvent (e.g., 1:10 in Ethanol) dissolve->intermediate Use stock for dilutions final Add dropwise to pre-warmed aqueous buffer with vigorous stirring intermediate->final check Visually inspect for precipitation final->check end Proceed to Experiment check->end Solution is ready for assay

Caption: Workflow for preparing aqueous solutions of Compound this compound.

Hypothetical Signaling Pathway Affected by Compound this compound

This diagram illustrates a hypothetical signaling pathway that could be modulated by Compound this compound, demonstrating how such a pathway can be visualized.

G M1145 Compound this compound Receptor Cell Surface Receptor M1145->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Activation CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by Compound this compound.

Technical Support Center: Optimizing In Vivo Studies for [Compound X]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the in vivo dosage of [Compound X], a novel small molecule inhibitor. The following information is intended to serve as a starting point for your study design and to troubleshoot common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for [Compound X] in vivo?

A1: The optimal starting dose for [Compound X] depends on various factors including the animal model, tumor type (if applicable), and the desired therapeutic window. As a general guideline, we recommend starting with a dose-ranging study based on in vitro IC50 values and any available preliminary in vivo efficacy or toxicology data. A typical starting point could be in the range of 10-25 mg/kg, administered daily. However, it is crucial to perform a pilot study to determine the maximum tolerated dose (MTD).

Q2: What is the best route of administration for [Compound X]?

A2: [Compound X] has been formulated for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. The choice of administration route will depend on the experimental goals, the required pharmacokinetic profile, and the animal model.[1][2] Oral administration is often preferred for its convenience and clinical relevance, while IV administration provides 100% bioavailability.[2][[“]] IP injection can be a suitable alternative when oral absorption is poor or when a rapid systemic exposure is desired.[1]

Q3: How should [Compound X] be prepared for in vivo administration?

A3: For oral administration, [Compound X] can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in sterile water. For intraperitoneal and intravenous injections, it is recommended to dissolve [Compound X] in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to ensure the compound is fully dissolved and the solution is sterile-filtered before administration. Always prepare fresh formulations for each experiment to avoid degradation.

Q4: What are the known off-target effects of [Compound X]?

A4: While [Compound X] is a highly selective inhibitor of its primary target, potential off-target effects should be considered. In preclinical studies, at doses exceeding the MTD, some non-specific toxicities have been observed. We recommend including appropriate control groups in your experiments, such as vehicle-treated animals and a negative control group treated with a structurally related but inactive compound, to differentiate between on-target and off-target effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor in vivo efficacy despite good in vitro potency - Poor bioavailability- Rapid metabolism or clearance- Inadequate dosing frequency- Inefficient delivery to the target tissue- Perform a pharmacokinetic (PK) study to assess exposure.[4][5]- Consider a different route of administration (e.g., IV instead of PO).[6]- Increase the dosing frequency (e.g., from once to twice daily).- Co-administer with a metabolic inhibitor if the metabolic pathway is known.
Significant weight loss or other signs of toxicity in treated animals - Dose is too high (exceeds MTD)- Off-target toxicity- Vehicle-related toxicity- Reduce the dose of [Compound X].- Perform a dose-escalation study to determine the MTD.- Include a vehicle-only control group to assess vehicle toxicity.- Monitor animals daily for clinical signs of toxicity.
Precipitation of [Compound X] during formulation or administration - Poor solubility of the compound- Incorrect vehicle composition- Temperature effects on solubility- Optimize the formulation vehicle. Consider using co-solvents or solubilizing agents.- Gently warm the formulation to aid dissolution, but be mindful of compound stability.- Prepare smaller volumes of the formulation immediately before use.
High variability in tumor growth inhibition between animals - Inconsistent dosing technique- Heterogeneity of the tumor model- Differences in animal health or age- Ensure all personnel are properly trained on the administration technique.- Increase the number of animals per group to improve statistical power.- Carefully randomize animals into treatment groups.- Monitor animal health closely throughout the study.

Experimental Protocols

In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats), typically 6-8 weeks old.

  • Group Allocation: Randomize animals into groups of 3-5 per dose level, including a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).

  • Administration: Administer [Compound X] or vehicle daily for 5-7 consecutive days via the chosen route.

  • Monitoring: Monitor animals daily for body weight changes, clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture), and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss and results in no mortality or severe clinical signs.

In Vivo Efficacy Study in a Xenograft Model
  • Cell Implantation: Implant tumor cells (e.g., 1 x 10^6 cells in Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into treatment groups (n=8-10 per group), including vehicle control, [Compound X] at one or more doses, and a positive control (standard-of-care agent).

  • Treatment: Administer treatments as per the defined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.

Visualizations

Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway [Compound X] Target Pathway cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Survival Survival mTOR->Survival Compound_X [Compound X] Compound_X->mTOR

Caption: Simplified signaling pathway showing the inhibitory action of [Compound X] on mTOR.

Experimental_Workflow Start Start Xenograft Implantation Xenograft Implantation Start->Xenograft Implantation Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Data Collection Data Collection Treatment Initiation->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

References

M 1145 Assay Interference and Mitigation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference when working with the hypothetical small molecule inhibitor, M 1145. The following information is based on common interference phenomena observed in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of interference in assays involving small molecule inhibitors like this compound?

A1: Assay interference can arise from several sources. Key causes include:

  • Pan-Assay Interference Compounds (PAINS) : These are chemical structures known to interfere with various assays through non-specific mechanisms.[1][2] They can react with assay components, chelate metals, or have redox activity.

  • Matrix Effects : Components in the sample matrix (e.g., serum, plasma, cell lysate) can suppress or enhance the assay signal, leading to inaccurate quantification.[3][4][5] This is particularly common in LC-MS based assays.

  • Cross-Reactivity : The detection antibody or other assay components may bind to molecules other than the target analyte, leading to false-positive or false-negative results.[6][7][8]

  • Compound Properties : The intrinsic properties of this compound, such as aggregation, fluorescence, or reactivity with assay reagents (e.g., thiol-containing molecules), can directly interfere with the assay readout.[1][2][9]

Q2: How can I determine if this compound is a Pan-Assay Interference Compound (PAIN)?

A2: Several computational tools and experimental approaches can help identify PAINS. You can screen the chemical structure of this compound against known PAINS filters and databases. Experimentally, PAINS often exhibit activity across multiple, unrelated assays. If this compound shows promiscuous activity, it may be a PAIN.[1][2]

Q3: What are the signs of matrix effects in my this compound assay?

A3: Signs of matrix effects include poor reproducibility, inaccurate quantification, and a discrepancy between the response of the analyte in the sample matrix versus a clean solvent.[4] To confirm, you can perform a post-extraction addition experiment where you compare the signal of this compound in a clean solvent to the signal of this compound spiked into a blank matrix extract.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results

If you are observing high variability in your assay results with this compound, consider the following troubleshooting steps:

Potential Cause & Mitigation Strategy

Potential CauseMitigation StrategyExperimental Protocol
Compound Aggregation - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Test this compound at a range of concentrations to identify a solubility limit.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).2. Create a dilution series of this compound in assay buffer with and without 0.01% Triton X-100.3. Run the assay and compare the dose-response curves.
Matrix Effects - Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[3]- Use a matrix-matched calibration curve for quantification.[4]Matrix-Matched Calibration Curve: 1. Obtain a blank matrix (e.g., plasma from an untreated subject).2. Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix.3. Process these standards in the same way as the unknown samples.4. Generate a calibration curve using the response of the matrix-matched standards.
Thiol Reactivity - Add a reducing agent like Dithiothreitol (DTT) to the assay buffer to see if it mitigates the effect.[1]1. Prepare two sets of assay buffers: one with and one without 1 mM DTT.2. Run the this compound dose-response experiment in both buffers.3. A significant shift in IC50 in the presence of DTT suggests thiol reactivity.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Results Observed check_aggregation Test for Aggregation (e.g., add detergent) start->check_aggregation aggregation_issue Aggregation Confirmed check_aggregation->aggregation_issue Yes check_matrix Evaluate Matrix Effects (e.g., matrix-matched curve) check_aggregation->check_matrix No optimize_solubility Optimize Buffer/ Add Detergent aggregation_issue->optimize_solubility end Consistent Results optimize_solubility->end matrix_issue Matrix Effects Confirmed check_matrix->matrix_issue Yes check_reactivity Assess Thiol Reactivity (e.g., add DTT) check_matrix->check_reactivity No optimize_sample_prep Optimize Sample Prep/ Use Matrix-Matched Curve matrix_issue->optimize_sample_prep optimize_sample_prep->end reactivity_issue Reactivity Confirmed check_reactivity->reactivity_issue Yes no_issue No Obvious Interference check_reactivity->no_issue No modify_assay Modify Assay Protocol/ Flag Compound reactivity_issue->modify_assay modify_assay->end

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: False Positives or High Background Signal

High background or apparent activity of this compound that is not target-specific can be addressed with the following:

Potential Cause & Mitigation Strategy

Potential CauseMitigation StrategyExperimental Protocol
Compound Fluorescence - Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.1. Prepare a dilution series of this compound in assay buffer.2. In a separate plate, measure the fluorescence of each concentration without the other assay components.3. Subtract the background fluorescence of this compound from the assay signal.
Disruption of Affinity Capture - If using an affinity-based assay (e.g., His-tag), test for direct interference with the capture system.[9]1. Run a control experiment with only the affinity beads/plate and the detection reagents in the presence of this compound.2. A change in signal indicates interference with the capture mechanism.
Non-specific Binding - Add blocking agents like Bovine Serum Albumin (BSA) or polyvinylpyrrolidone (PVP) to the assay buffer.[11][12]1. Prepare assay buffers with varying concentrations of a blocking agent (e.g., 0.1% BSA).2. Run the assay with and without this compound to determine the effect on background and specific signal.

Signaling Pathway for a Generic Kinase Assay

cluster_0 Kinase Activity cluster_1 Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Hydrolysis Detection_Ab Detection Antibody Phospho_Substrate->Detection_Ab Binding Signal Signal Detection_Ab->Signal M1145 This compound (Inhibitor) M1145->Kinase Inhibition Interference Interference Point Interference->Detection_Ab Non-specific binding Interference->Signal Signal quenching/enhancement

Caption: Generic kinase assay signaling pathway showing potential points of interference.

Experimental Protocols

Protocol 1: Thiol Reactivity Assay

This protocol helps determine if this compound interferes with assays by reacting with sulfhydryl groups.

Materials:

  • This compound

  • Assay buffer

  • Dithiothreitol (DTT)

  • Assay components (enzyme, substrate, etc.)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of DTT in assay buffer.

  • Prepare two sets of assay buffers: one with a final concentration of 1 mM DTT and one without DTT.

  • Prepare a serial dilution of this compound in both the DTT-containing and DTT-free buffers.

  • Add the other assay components (enzyme, substrate) to the wells.

  • Initiate the reaction and measure the readout according to the standard assay protocol.

  • Compare the dose-response curves and IC50 values obtained in the presence and absence of DTT. A significant rightward shift in the IC50 curve in the presence of DTT suggests that this compound may be a thiol-reactive compound.[1]

Protocol 2: Matrix Effect Evaluation

This protocol is for assessing the impact of the sample matrix on the quantification of this compound, particularly for LC-MS based assays.

Materials:

  • This compound

  • Blank matrix (e.g., plasma, cell lysate)

  • Solvent for this compound (e.g., methanol)

  • LC-MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard curve of this compound in the final elution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the final extract with the same concentrations of this compound as in Set A.[10]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentrations as in Set A before starting the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • A ME value significantly different from 100% indicates ion suppression or enhancement.[4]

Data Summary for Matrix Effect Evaluation

Sample SetDescriptionPurpose
A This compound in neat solventBaseline response
B Blank matrix extract spiked with this compoundTo evaluate matrix effect
C Blank matrix spiked with this compound before extractionTo evaluate recovery

References

Technical Support Center: Compound M-1145

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is a generalized template. The compound "M 1145" could not be definitively identified in publicly available scientific literature. This guide uses "Compound M-1145" as a placeholder and the data presented is illustrative to demonstrate the structure and content of a technical support center. Researchers should consult specific product documentation for accurate information on their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of Compound M-1145?

For initial stock solution preparation, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is of high purity and stored under desiccating conditions to prevent the introduction of water, which may affect the stability of Compound M-1145.

Q2: How should I store the solid form and stock solutions of Compound M-1145?

The solid form of Compound M-1145 should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.

Q3: Is Compound M-1145 stable in aqueous solutions?

The stability of Compound M-1145 in aqueous solutions is pH-dependent. It is most stable in acidic to neutral conditions (pH 5.0-7.4). Stability decreases in alkaline conditions (pH > 8.0), where hydrolysis of the ester moiety can occur. For cell-based assays, it is crucial to minimize the time the compound is in alkaline media.

Q4: Can I sonicate Compound M-1145 to aid dissolution?

Gentle sonication in a water bath for short periods (1-2 minutes) can be used to aid the dissolution of Compound M-1145 in DMSO. Avoid excessive heating during sonication, as it may lead to degradation.

Troubleshooting Guides

Issue 1: Precipitation of Compound M-1145 in Cell Culture Media

Possible Cause: The concentration of Compound M-1145 exceeds its solubility limit in the aqueous cell culture medium. The final concentration of the organic solvent (e.g., DMSO) may also be too low to maintain solubility.

Solution:

  • Reduce Final Concentration: Lower the final working concentration of Compound M-1145 in your experiment.

  • Increase Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. However, for some less soluble compounds, a final DMSO concentration of up to 1% might be necessary and should be controlled for in vehicle-treated samples.

  • Use a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent, such as Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%).

  • Prepare Fresh Dilutions: Prepare working solutions fresh from a high-concentration stock in DMSO just before adding to the cell culture medium.

Issue 2: Inconsistent or No Biological Activity Observed

Possible Cause: Degradation of Compound M-1145 due to improper storage, handling, or instability in the experimental conditions.

Solution:

  • Verify Stock Solution Integrity: Use a fresh vial of solid Compound M-1145 to prepare a new stock solution.

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

  • Check pH of Aqueous Buffers: Ensure the pH of your experimental buffers is within the optimal stability range for Compound M-1145 (pH 5.0-7.4).

  • Control for Light Exposure: Protect solutions containing Compound M-1145 from direct light, especially during long incubations.

Data Presentation

Table 1: Solubility of Compound M-1145 in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL (≥ 100 mM)
Ethanol≈ 10 mg/mL (≈ 20 mM)
PBS (pH 7.4)< 0.1 mg/mL (< 0.2 mM)

Table 2: Stability of Compound M-1145 in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% Remaining Compound
0100
295.2
688.5
1275.1
2458.3

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate a vial containing 5 mg of Compound M-1145 (MW: 499.5 g/mol ) to room temperature.

  • Add 1.001 mL of anhydrous DMSO to the vial.

  • Vortex briefly and then sonicate in a water bath for 1-2 minutes until the solid is completely dissolved.

  • Aliquot into single-use tubes and store at -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thaw a single-use aliquot of the 10 mM Compound M-1145 stock solution in DMSO.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or inversion.

  • Use the working solutions immediately.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis solid Compound M-1145 (Solid) stock 10 mM Stock in DMSO solid->stock Dissolve working Working Solution (Aqueous) stock->working Dilute cell_culture Cell Culture treatment Treat with Working Solution cell_culture->treatment incubation Incubate (Time, Temp, CO2) treatment->incubation assay Perform Biological Assay incubation->assay data Data Acquisition & Analysis assay->data signaling_pathway M1145 Compound M-1145 Receptor Target Receptor M1145->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Blocks Activation KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Technical Support Center: Troubleshooting M 1145 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "M 1145" did not yield a specific, publicly documented molecule or therapeutic agent. The information provided below is a generalized framework for troubleshooting off-target effects of a hypothetical kinase inhibitor, which we will refer to as "this compound" for the purpose of this guide. Researchers should substitute the specific details of their molecule of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects during their experiments with a hypothetical inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or signaling pathways other than its primary therapeutic target. These effects can lead to unforeseen biological consequences, inaccurate experimental results, and potential toxicity. Understanding and mitigating off-target effects is crucial for accurate data interpretation and the development of safe and effective therapeutics.

Q2: My cells are showing unexpected phenotypes (e.g., decreased viability, morphological changes) after treatment with this compound, even at low concentrations. Could this be due to off-target effects?

A2: Yes, unexpected cellular phenotypes are a common indicator of potential off-target effects. If the observed phenotype does not align with the known function of the intended target, it is prudent to investigate for off-target interactions. This could involve profiling this compound against a panel of related and unrelated kinases or utilizing broader cellular assays to identify affected pathways.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Several strategies can be employed:

  • Use of a structurally unrelated inhibitor: A second inhibitor targeting the same primary protein but with a different chemical scaffold can help confirm if the observed phenotype is target-specific. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Rescue experiments: If the on-target effect is a loss of function, expressing a drug-resistant mutant of the target protein should rescue the phenotype.

  • Dose-response analysis: On-target effects typically occur at lower concentrations (in the range of the compound's IC50 for the target), while off-target effects may appear at higher concentrations.

  • Target engagement assays: Confirm that this compound is binding to its intended target in your experimental system at the concentrations used.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Off-target effects of this compound may be influencing cellular pathways in an unpredictable manner, leading to variability in your results.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Methodology: Perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to verify that this compound is binding to its intended target in your specific cell line and experimental conditions.

    • Experimental Workflow:

      A Treat cells with this compound and vehicle control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Compare melting curves between this compound and control D->E

      CETSA Experimental Workflow

  • Perform a Kinase Panel Screen:

    • Methodology: Submit this compound for in vitro screening against a broad panel of kinases to identify potential off-target interactions.

    • Data Presentation:

KinaseIC50 (nM) for this compound
On-Target [Insert Value]
Off-Target 1[Insert Value]
Off-Target 2[Insert Value]
......
  • Validate Off-Targets in a Cellular Context:

    • Methodology: For high-affinity off-targets identified in the kinase screen, use siRNA or CRISPR/Cas9 to knockdown the expression of these off-target proteins. Treat the knockdown cells with this compound and observe if the inconsistent phenotype is rescued.

    cluster_0 Experimental Arms cluster_1 Outcome Analysis A Control Cells + this compound C Inconsistent Phenotype Observed A->C B Off-Target Knockdown Cells + this compound D Phenotype Rescued/ Stabilized B->D

    Off-Target Validation Logic

Issue 2: Activation of an Unrelated Signaling Pathway

Possible Cause: this compound may be inhibiting or activating an upstream kinase in an unexpected pathway.

Troubleshooting Steps:

  • Phospho-Proteomic Profiling:

    • Methodology: Use mass spectrometry-based phospho-proteomics to obtain a global view of signaling changes in cells treated with this compound versus a vehicle control.

    • Data Analysis: Look for significant changes in the phosphorylation status of proteins in known signaling pathways.

  • Pathway Analysis:

    • Methodology: Utilize pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify signaling pathways that are significantly enriched for the differentially phosphorylated proteins.

    A This compound Treatment B On-Target Kinase A->B C Off-Target Kinase A->C D Intended Signaling Pathway B->D On-Target Effect E Unintended Signaling Pathway C->E Off-Target Effect

    On-Target vs. Off-Target Signaling

  • Validation with Pathway-Specific Inhibitors:

    • Methodology: Once an off-target pathway is identified, use a known, specific inhibitor for a key protein in that pathway to see if it phenocopies the effect of this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the desired time.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Technical Support Center: M 1145 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for the recombinant protein M 1145.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial capture step for this compound expressed with a polyhistidine tag?

A1: For polyhistidine-tagged this compound, the recommended initial capture step is Immobilized Metal Affinity Chromatography (IMAC). This technique offers high selectivity for His-tagged proteins, resulting in a significant purification fold in a single step. Nickel (Ni-NTA) or Cobalt (Co-TALON) resins are commonly used.

Q2: I am observing low yield of this compound after the initial IMAC purification. What are the potential causes and solutions?

A2: Low yield after IMAC can stem from several factors. Common issues include inefficient cell lysis, suboptimal binding pH, or the presence of agents that strip the metal ions from the resin. Ensure complete cell lysis to release the protein. The binding buffer pH should be optimized, typically around 7.4-8.0, to ensure the histidine tag is sufficiently charged for binding. Avoid high concentrations of reducing agents like DTT or chelating agents like EDTA in your buffers, as these can interfere with the resin's integrity.

Q3: My this compound protein is precipitating after elution from the chromatography column. How can I improve its solubility?

A3: Protein precipitation post-elution is often due to high protein concentration, suboptimal buffer conditions, or protein instability. Consider eluting into a larger volume to reduce the final protein concentration. Screen different buffer formulations by varying the pH and salt concentration to find conditions that favor solubility. The addition of stabilizing excipients, such as glycerol (5-10%), arginine (50-100 mM), or non-detergent sulfobetaines, can also prevent aggregation.

Q4: How can I remove impurities that co-elute with this compound during affinity chromatography?

A4: If impurities persist after affinity chromatography, a secondary polishing step is recommended. Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) are effective options. The choice depends on the properties of this compound and the contaminating proteins. IEX separates proteins based on charge, while SEC separates based on size.

Troubleshooting Guide

Issue 1: Low Purity of this compound after IMAC
Potential Cause Recommended Action Expected Outcome
Non-specific binding of contaminating proteinsIncrease the imidazole concentration in the wash buffer (e.g., 20-50 mM).Reduction of weakly bound contaminants.
Inefficient washingIncrease the wash volume to at least 10-20 column volumes.More effective removal of non-specifically bound proteins.
Proteolytic degradationAdd protease inhibitors to the lysis buffer.Minimized degradation of the target protein.
Issue 2: High Molecular Weight Aggregates in Final this compound Sample
Potential Cause Recommended Action Expected Outcome
Suboptimal buffer conditions (pH, ionic strength)Perform a buffer screen to identify optimal conditions for this compound stability.Increased solubility and reduced aggregation.
High protein concentrationReduce the protein concentration during purification and storage.Minimized protein-protein interactions that lead to aggregation.
Presence of disulfide-linked aggregatesAdd a reducing agent like DTT or TCEP to the buffer (if compatible with protein function).Resolution of disulfide-bonded oligomers.

Experimental Protocols

Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) of this compound
  • Resin Equilibration: Equilibrate the IMAC column (e.g., Ni-NTA) with 5-10 column volumes of binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-50 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0).

  • Fraction Collection: Collect fractions and analyze for protein content and purity using SDS-PAGE and UV absorbance at 280 nm.

Protocol 2: Ion-Exchange Chromatography (IEX) Polishing of this compound
  • Buffer Exchange: If necessary, exchange the buffer of the this compound sample from the IMAC step into the IEX binding buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the IEX column (e.g., Q-sepharose for anion exchange or SP-sepharose for cation exchange) with the appropriate binding buffer.

  • Sample Loading: Load the this compound sample onto the column.

  • Washing: Wash the column with binding buffer until the UV absorbance at 280 nm returns to baseline.

  • Elution: Apply a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl) to elute the bound proteins.

  • Fraction Analysis: Collect fractions and analyze for this compound purity.

Visualizations

M1145_Purification_Workflow start Clarified Lysate imac IMAC start->imac Capture imac_eluate IMAC Eluate imac->imac_eluate Elution iex IEX imac_eluate->iex Polishing iex_eluate IEX Eluate iex->iex_eluate Elution sec SEC iex_eluate->sec Polishing final_product Pure this compound sec->final_product Final Product

Caption: Standard purification workflow for this compound.

Troubleshooting_Low_Yield issue Low this compound Yield cause1 Inefficient Lysis? issue->cause1 cause2 Suboptimal Binding? issue->cause2 cause3 Precipitation? issue->cause3 solution1 Optimize Lysis Method cause1->solution1 Yes solution2 Adjust Buffer pH/ Imidazole cause2->solution2 Yes solution3 Screen Buffers/ Additives cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound yield.

M 1145 experimental variability reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M 1145. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This leads to the suppression of the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.

Q2: In which experimental systems is this compound expected to be effective?

A2: this compound is most effective in experimental systems where the MAPK/ERK pathway is constitutively active or plays a key role in the biological process being investigated. This is particularly common in many cancer cell lines with activating mutations in upstream components of the pathway, such as BRAF or RAS. The efficacy of this compound can be cell-type dependent, and we recommend empirical validation in your specific model system.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation

Question: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after treating my cells with this compound. What could be the cause?

Possible Causes and Solutions:

  • Drug Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Drug Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions from a frozen stock for each experiment.

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. This could be due to alternative signaling pathways compensating for the inhibition of the MAPK/ERK pathway. Consider investigating parallel signaling pathways, such as the PI3K/Akt pathway.

  • Experimental Protocol: Review your Western blotting protocol to ensure optimal antibody concentrations and incubation times. Include appropriate positive and negative controls in your experiment.

Issue 2: High Variability in Cell Viability Assay Results

Question: My cell viability assay results with this compound are highly variable between replicate experiments. How can I reduce this variability?

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell seeding density can lead to significant variability. Ensure that you have a uniform single-cell suspension before seeding and that the cell density is optimized for the duration of your assay.

  • Drug Solubility: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock in cell culture medium, ensure thorough mixing to avoid precipitation. It is advisable to prepare fresh dilutions for each experiment.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

  • Assay Incubation Time: The timing of the addition of the viability reagent and the subsequent measurement can be a source of variability. Adhere to a consistent incubation time for all plates and replicates.

Quantitative Data

The following tables summarize the performance of this compound in various preclinical models.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeBRAF StatusRAS StatusIC50 (nM) for p-ERK InhibitionIC50 (nM) for Cell Viability (72h)
A375MelanomaV600EWT515
HT-29ColorectalV600EWT825
HCT116ColorectalWTG13D1250
Panc-1PancreaticWTK12D1580
MCF-7BreastWTWT>1000>1000

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Route of AdministrationOral
Bioavailability (%)45
Half-life (t½) (hours)6.2
Cmax (ng/mL)850
Tmax (hours)2

Experimental Protocols

Protocol: Western Blot Analysis of p-ERK Inhibition by this compound
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

M1145_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation M1145 This compound M1145->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

M1145_Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 72 hours) treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure_signal Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal data_analysis Data Analysis: Calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the IC50 of this compound.

M1145_Troubleshooting_Logic rect_node rect_node start Inconsistent Results with this compound check_reagents Are this compound aliquots fresh and properly stored? start->check_reagents sol_reagents_yes Proceed to next check. check_reagents->sol_reagents_yes Yes sol_reagents_no Use a fresh aliquot of this compound. check_reagents->sol_reagents_no No check_cells Is cell line passage number low and cells healthy? sol_cells_yes Proceed to next check. check_cells->sol_cells_yes Yes sol_cells_no Thaw a new vial of cells. check_cells->sol_cells_no No check_protocol Is the experimental protocol followed consistently? sol_protocol_yes Consider cell line-specific resistance or alternative pathway activation. check_protocol->sol_protocol_yes Yes sol_protocol_no Standardize all protocol steps, especially incubation times and volumes. check_protocol->sol_protocol_no No sol_reagents_yes->check_cells sol_cells_yes->check_protocol

Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.

addressing M 1145 batch-to-batch inconsistency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M 1145. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the consistent and effective use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve issues related to batch-to-batch inconsistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the novel protein kinase, "Kinase X". Kinase X is a critical component of the "Signal Transduction Pathway Y," which has been implicated in cell proliferation and survival. This compound exerts its effects by binding to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrate, "Substrate Z," and inhibiting the progression of the signaling cascade.

Q2: How should I properly store and handle this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Please refer to the product's technical data sheet for detailed information on solubility and stability in various solvents.

Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?

A3: In cell lines where the "Signal Transduction Pathway Y" is active and crucial for growth, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Substrate Z. This inhibition of signaling will typically result in reduced cell proliferation, G1 cell cycle arrest, and, in some cases, induction of apoptosis.

Q4: How can I confirm the activity of a new batch of this compound?

A4: We recommend performing a dose-response experiment in a sensitive cell line and assessing the inhibition of Substrate Z phosphorylation via Western blot. Concurrently, a cell viability assay (e.g., MTS or CellTiter-Glo®) can be performed to determine the IC50 value for cell growth inhibition. These results can then be compared to the data provided in the batch-specific certificate of analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise from batch-to-batch variability of this compound.

Issue 1: Observed IC50 for cell viability is higher than expected with a new batch.

  • Question: I am using a new lot of this compound and the IC50 value in my cell viability assay is significantly higher than what I observed with the previous lot. What could be the cause?

  • Answer: This discrepancy can be due to several factors. Please consider the following troubleshooting steps:

    • Compound Solubility: Ensure that this compound is fully dissolved in the solvent. Incomplete dissolution can lead to a lower effective concentration. We recommend vortexing the stock solution for at least one minute before use.

    • Storage and Handling: Verify that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

    • Cell Line Health: Confirm that the cells are healthy, within a low passage number, and free from contamination. Changes in cell culture conditions can alter their sensitivity to inhibitors.

    • Assay Protocol: Review your assay protocol for any variations from previous experiments, such as cell seeding density or incubation times.

    • Target Expression: Check the expression level of Kinase X in your cell line. A decrease in target expression could lead to reduced sensitivity.

Issue 2: Inconsistent inhibition of Substrate Z phosphorylation at the same concentration.

  • Question: My Western blot results show variable levels of p-Substrate Z inhibition between different batches of this compound, even when used at the same concentration. Why is this happening?

  • Answer: Inconsistent target inhibition can be frustrating. Here is a systematic approach to troubleshoot this issue:

    • Confirm Compound Concentration: Double-check the dilution calculations for your working solution. We recommend preparing fresh dilutions for each experiment.

    • Treatment Time: Ensure that the treatment duration is consistent across experiments. The kinetics of pathway inhibition can vary, and shorter or longer treatment times may yield different results.

    • Lysate Preparation: Standardize your protein lysate preparation protocol. Incomplete cell lysis or protein degradation can affect the quality of your Western blot results.

    • Antibody Performance: Verify the performance of your primary antibodies for both total Substrate Z and p-Substrate Z. We recommend running a positive and negative control to ensure antibody specificity and sensitivity.

Quantitative Data Summary

To aid in assessing batch performance, the following table summarizes the quality control data for recent batches of this compound.

Batch NumberPurity (by HPLC)IC50 (Kinase Assay)IC50 (Cell Viability Assay - HT-29 cells)
M1145-001A>99.5%10.2 nM150 nM
M1145-001B>99.2%11.5 nM165 nM
M1145-002A>99.8%9.8 nM145 nM

Experimental Protocols

Western Blot Analysis of p-Substrate Z Inhibition

  • Cell Seeding: Seed 1 x 10^6 HT-29 cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Substrate Z (1:1000) and total Substrate Z (1:1000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.

Visualizations

Signal_Transduction_Pathway_Y Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate_Z Substrate Z Kinase_X->Substrate_Z phosphorylates p_Substrate_Z p-Substrate Z Substrate_Z->p_Substrate_Z Proliferation Cell Proliferation & Survival p_Substrate_Z->Proliferation M_1145 This compound M_1145->Kinase_X inhibits Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_Solubility Verify Compound Solubility and Preparation Start->Check_Solubility Check_Storage Confirm Proper Storage and Handling Check_Solubility->Check_Storage Check_Cells Assess Cell Health and Passage Number Check_Storage->Check_Cells Review_Protocol Review Experimental Protocol for Deviations Check_Cells->Review_Protocol Validate_Activity Perform Control Experiment: Western Blot for p-Substrate Z & Cell Viability Assay Review_Protocol->Validate_Activity Compare_Data Compare Results with Certificate of Analysis Validate_Activity->Compare_Data Contact_Support Contact Technical Support Compare_Data->Contact_Support Inconsistent Resolved Issue Resolved Compare_Data->Resolved Consistent

Technical Support Center: M 1145 Protocol Modifications for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the M 1145 protocol. The following information addresses common issues and necessary modifications when applying this protocol to various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Compound this compound?

A1: Compound this compound is an investigational small molecule inhibitor of the pro-survival AKT signaling pathway. By selectively binding to the pleckstrin homology (PH) domain of AKT, this compound prevents its recruitment to the plasma membrane, thereby inhibiting its phosphorylation and activation by PDK1. This ultimately leads to a downstream decrease in the phosphorylation of key AKT substrates, such as mTOR and GSK3β, resulting in the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.

Q2: Are there known cell lines that exhibit resistance to this compound?

A2: Yes, cell lines with activating mutations in downstream components of the AKT pathway, or those that have upregulated parallel survival pathways, may exhibit resistance. For example, cell lines with constitutive activation of mTOR or those with high expression of anti-apoptotic proteins from the Bcl-2 family may show reduced sensitivity to this compound treatment. We recommend performing a baseline pathway activation screen to identify potential resistance mechanisms in your cell line of interest.

Q3: What is the recommended starting concentration and treatment duration for this compound?

A3: The optimal concentration and duration of this compound treatment are highly cell-line dependent. For initial experiments, we recommend a dose-response study ranging from 10 nM to 10 µM for 24 to 72 hours. Please refer to the data table below for established IC50 values in various cell lines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Efficacy or No Observable Effect 1. Suboptimal this compound concentration.2. Cell line resistance (e.g., pathway mutations).3. Compound degradation.1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.2. Verify the expression and activation status of key AKT pathway proteins (AKT, mTOR, GSK3β) via Western blot.3. Prepare a fresh stock solution of this compound in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.
High Cell Toxicity or Off-Target Effects 1. This compound concentration is too high.2. Solvent (DMSO) toxicity.3. Extended incubation period.1. Lower the concentration range in your experiments based on initial dose-response data.2. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.3. Reduce the incubation time and perform a time-course experiment (e.g., 12, 24, 48 hours).
Inconsistent Results Between Experiments 1. Variation in cell seeding density.2. Inconsistent incubation times.3. This compound precipitation in media.1. Ensure uniform cell seeding across all wells and plates. Use a cell counter for accuracy.2. Standardize all incubation periods using a timer.3. Vortex the this compound stock solution before diluting in pre-warmed culture media. Visually inspect for any precipitation.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5 ± 0.08
A549Lung Cancer1.2 ± 0.15
U-87 MGGlioblastoma0.8 ± 0.11
PC-3Prostate Cancer2.5 ± 0.32
HCT116Colon Cancer0.9 ± 0.09

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of AKT Pathway Activation
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total-AKT, phospho-AKT (Ser473), total-mTOR, phospho-mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

M1145_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR GSK3B GSK3β AKT->GSK3B M1145 This compound M1145->AKT Inhibits Recruitment Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest GSK3B->CellCycleArrest Experimental_Workflow start Start: Cell Line Selection seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance at 570 nm mtt->read analyze Analyze Data and Determine IC50 read->analyze end End: Optimal Dose Identified analyze->end

Validation & Comparative

Comparative Analysis of Osimertinib (AZD9291) Activity Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osimertinib (formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] This guide provides a cross-validation of Osimertinib's activity in various preclinical models, offering a comparative analysis with other EGFR TKIs and detailing the experimental protocols utilized in these assessments. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.

Mechanism of Action

Osimertinib selectively and irreversibly inhibits mutant forms of EGFR by covalently binding to the cysteine-797 residue within the ATP-binding site of the receptor.[1][3] This action blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and survival.[3][4] Key signaling cascades affected include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5] A significant advantage of Osimertinib is its high potency against EGFR mutants harboring the T790M resistance mutation, while showing lower activity against wild-type EGFR, which can reduce off-target effects.[1][6]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Osimertinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates PLCg PLCγ EGFR->PLCg Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription PLCg->Transcription Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits (Mutant Forms)

EGFR Signaling Pathway and Osimertinib Inhibition.

Data Presentation

In Vitro Activity of EGFR TKIs in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib and other EGFR TKIs against various NSCLC cell lines with different EGFR mutation statuses. Lower IC50 values indicate higher potency.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)
PC-9 Exon 19 deletion8 - 23[6][7]13.06 - 77.26[8][9]7 - 28[7][10]0.8 - 1.3[7][10]
HCC827 Exon 19 deletion-13.06[8]4[11]-
H3255 L858R-3[12]12 - 41[10][11]0.3[10]
H1975 L858R + T790M4.6 - 11[6][7]> 4000[8]4300[11]57 - 80[7][10]
PC-9ER Exon 19 del + T790M13 - 166[7][10]--165 - 677[7][10]
Calu-3 Wild-Type650[6]---
H2073 Wild-Type461[6]---

Note: IC50 values can vary between studies due to different experimental conditions.

In Vivo Activity of Osimertinib

Preclinical studies in animal models have demonstrated the in vivo efficacy of Osimertinib.

Model TypeCell LineTreatmentKey Findings
Mouse Xenograft PC-9 (EGFR del19)Osimertinib (once-daily)Dose-dependent, profound, and sustained tumor regression.[6]
Mouse Xenograft H1975 (L858R/T790M)Osimertinib (once-daily)Significant tumor shrinkage within 5 days of treatment.[6]
Mouse Brain Metastases PC-9 (EGFR del19)OsimertinibInduced sustained tumor regression; greater brain penetration than gefitinib, rociletinib, or afatinib.[13][14]
Zebrafish Xenograft H1975 (L858R/T790M)OsimertinibInhibited proliferation of tumor cells with EGFR and T790M mutations.[15][16]
Chicken Chorioallantoic Membrane (CAM) Xenograft HCC827 (EGFR del19)Osimertinib (10-200 µM)Dose-dependent reduction in tumor weight and reduced angiogenesis.[17]

Experimental Protocols

In Vitro Cell Proliferation Assay (IC50 Determination)

A common method for determining the potency of a compound in inhibiting cancer cell growth is through a cell proliferation assay.

1. Cell Culture:

  • NSCLC cell lines (e.g., PC-9, H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Seeding:

  • Cells are seeded into 96-well plates at a specific density (e.g., 4,000-7,000 cells/well) and allowed to adhere overnight.[11]

3. Treatment:

  • Cells are treated with a range of concentrations of the EGFR TKI (e.g., Osimertinib, Gefitinib) or a vehicle control (e.g., DMSO).[11]

  • The treatment duration is typically 72 hours.[11][18]

4. Viability Assessment:

  • Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or methylene blue assay.[11][18]

  • The absorbance is read using a microplate reader.

5. Data Analysis:

  • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Experimental_Workflow In Vitro IC50 Determination Workflow start Start culture Culture NSCLC Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of TKI for 72h seed->treat assay Perform Cell Viability Assay (e.g., MTT) treat->assay read Read Absorbance with Plate Reader assay->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Workflow for In Vitro IC50 Determination.
In Vivo Xenograft Models

Animal models are crucial for evaluating the efficacy of a drug in a more complex biological system.

1. Animal Husbandry:

  • Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Animals are housed in a pathogen-free environment with access to food and water ad libitum.

2. Tumor Implantation:

  • NSCLC cells are harvested and injected subcutaneously or orthotopically into the mice.

  • For brain metastasis models, cells can be injected intracranially or via the carotid artery.[13]

3. Treatment:

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Osimertinib or other TKIs are administered, typically via oral gavage, at specified doses and schedules (e.g., once daily).[6]

4. Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are also monitored.

5. Endpoint:

  • The study may be concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

6. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

  • Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

The preclinical data from a range of in vitro and in vivo models consistently demonstrate that Osimertinib is a potent and selective inhibitor of EGFR-sensitizing and T790M resistance mutations. Its superior activity against T790M-mutant NSCLC compared to first- and second-generation EGFR TKIs, coupled with its ability to penetrate the blood-brain barrier, underscores its significant therapeutic potential.[6][13] The experimental protocols outlined provide a basis for the continued investigation and comparison of novel EGFR inhibitors in the drug development pipeline.

References

Preclinical Validation of Osimertinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide offers an objective comparison of the preclinical performance of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other EGFR-TKIs. The information is supported by experimental data to inform preclinical research and development decisions.

Osimertinib is an orally administered, potent, and irreversible EGFR-TKI selective for both EGFR-TKI sensitizing mutations and the T790M resistance mutation.[1] It was developed to address the clinical challenge of resistance to first and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[2]

Comparative In Vitro Potency

Osimertinib demonstrates significantly greater potency against EGFR sensitizing and T790M resistance mutations compared to earlier generation EGFR-TKIs. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various preclinical studies.

CompoundTarget EGFR MutationIC50 (nM)
Osimertinib EGFR del19/T790M<100[3]
EGFR L858R/T790MSignificantly Inhibits[3]
EGFR del19<100[3]
GefitinibEGFR del19-
EGFR L858R-
ErlotinibEGFR del19-
EGFR L858R-
AfatinibEGFR del19-
EGFR L858R-

Note: Specific IC50 values for comparator drugs were not available in the provided search results. The table indicates the mutations against which these drugs are active.

In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models of EGFR-mutant NSCLC have demonstrated the in vivo efficacy of Osimertinib.

TreatmentAnimal ModelTumor Growth InhibitionReference
Osimertinib PC9 (EGFR del19) Brain Metastasis ModelSustained Tumor Regression[4][5]
RociletinibPC9 (EGFR del19) Brain Metastasis ModelNo Tumor Regression[4][5]

Mechanism of Action and Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the points of intervention for different generations of EGFR inhibitors. First and second-generation inhibitors target the ATP-binding site of EGFR with sensitizing mutations. However, the acquisition of the T790M "gatekeeper" mutation sterically hinders the binding of these drugs. Osimertinib is designed to overcome this by covalently binding to a cysteine residue (C797) in the ATP-binding site, even in the presence of the T790M mutation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors EGFR Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates 1st_Gen_TKI 1st/2nd Gen TKI (Gefitinib, Erlotinib, Afatinib) 1st_Gen_TKI->EGFR Inhibits (Sensitizing Mutations) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Sensitizing & T790M Mutations) Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibitor intervention points.

Preclinical Experimental Workflow

The evaluation of a novel EGFR inhibitor like Osimertinib typically follows a structured preclinical workflow to establish its potency, selectivity, and in vivo efficacy.

Preclinical_Workflow Target_ID Target Identification (EGFR Mutations) Compound_Screen Compound Screening (In vitro kinase assays) Target_ID->Compound_Screen Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Compound_Screen->Cell_Based_Assays Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assays->Selectivity_Panel ADME_Tox ADME/Tox Studies (In vitro & in vivo) Cell_Based_Assays->ADME_Tox Xenograft_Models In Vivo Efficacy (Xenograft Models) ADME_Tox->Xenograft_Models IND_Enabling IND-Enabling Studies Xenograft_Models->IND_Enabling

Caption: A typical preclinical workflow for an EGFR inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of Osimertinib.

Cell Proliferation Assay
  • Objective: To determine the concentration-dependent inhibitory effect of the compound on the proliferation of cancer cell lines.

  • Method:

    • Seed EGFR-mutant (e.g., PC9, H1975) and wild-type EGFR cell lines in 96-well plates.

    • Treat cells with a serial dilution of the test compound (e.g., Osimertinib) and control inhibitors for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis
  • Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling proteins.

  • Method:

    • Treat EGFR-mutant cell lines with the test compound at various concentrations for a defined time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Incubate with corresponding secondary antibodies and detect signals using chemiluminescence.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Method:

    • Implant human NSCLC cells (e.g., PC9) subcutaneously or orthotopically into immunocompromised mice.

    • For brain metastasis models, inject tumor cells into the carotid artery or directly into the brain parenchyma.[4][5]

    • Once tumors are established, randomize mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., Osimertinib) orally at a specified dose and schedule.

    • Monitor tumor volume using caliper measurements or bioluminescence imaging.

    • At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).

Blood-Brain Barrier Penetration

A critical feature of Osimertinib is its ability to cross the blood-brain barrier (BBB), which is a significant advantage in treating brain metastases, a common site of disease progression in NSCLC.[4][5] Preclinical studies have shown that Osimertinib has greater brain exposure compared to other EGFR-TKIs like gefitinib, afatinib, and rociletinib.[4] This superior BBB penetration is a key differentiator and a crucial aspect of its preclinical profile.

References

comparing M 1145 and [Compound Y] toxicity profiles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Toxicological Profiles of Compound X and Compound Y

Introduction

This guide provides a detailed comparison of the toxicological profiles of two novel therapeutic candidates, Compound X and Compound Y. The following sections summarize key quantitative toxicity data, outline the experimental protocols used for their determination, and visualize relevant biological pathways and workflows. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative safety of these two compounds.

Quantitative Toxicity Data Summary

The in vitro and in vivo toxicity of Compound X and Compound Y were evaluated using a panel of standardized assays. The results are summarized in the table below, providing a direct comparison of their cytotoxic and systemic effects.

Assay TypeParameter MeasuredCell Line / SpeciesCompound XCompound Y
In Vitro Cytotoxicity IC50 (µM) after 48h exposureHepG2 (Liver)15.2 ± 1.845.7 ± 3.1
IC50 (µM) after 48h exposureHEK293 (Kidney)28.4 ± 2.589.1 ± 5.6
IC50 (µM) after 48h exposureA549 (Lung)35.1 ± 3.2> 100
In Vivo Acute Toxicity LD50 (mg/kg)Sprague-Dawley Rat50200
Organ-Specific Toxicity Alanine Aminotransferase (ALT)Sprague-Dawley RatSignificant increase at 25 mg/kgNo significant change up to 100 mg/kg
Blood Urea Nitrogen (BUN)Sprague-Dawley RatNo significant change up to 25 mg/kgNo significant change up to 100 mg/kg

Detailed Experimental Protocols

The following protocols describe the methodologies used to obtain the data summarized above.

In Vitro Cytotoxicity Assay
  • Cell Culture: HepG2, HEK293, and A549 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of Compound X or Compound Y (0.1 to 100 µM).

  • Viability Assessment: After 48 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Acute Toxicity Study
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were used for this study. Animals were housed in standard conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Dosing: Animals were divided into groups (n=5 per group) and administered a single intraperitoneal injection of Compound X or Compound Y at various doses. A control group received the vehicle (saline).

  • Observation: The animals were observed for clinical signs of toxicity and mortality over a period of 14 days.

  • LD50 Determination: The median lethal dose (LD50) was calculated using the Probit method based on the mortality data collected.

Signaling Pathway Analysis

Compound X has been shown to induce apoptosis in hepatocytes through the activation of the JNK signaling pathway. The diagram below illustrates this proposed mechanism.

G cluster_stress Cellular Stress cluster_jnk_pathway JNK Signaling Pathway cluster_apoptosis Apoptotic Outcome Compound_X Compound X JNK JNK Compound_X->JNK activates c_Jun c-Jun JNK->c_Jun phosphorylates Bim Bim c_Jun->Bim upregulates Apoptosis Apoptosis Bim->Apoptosis induces

Fig. 1: Proposed signaling pathway for Compound X-induced apoptosis.

Experimental Workflow

The general workflow for screening and evaluating the in vitro toxicity of candidate compounds is depicted in the following diagram.

G cluster_setup cluster_treatment cluster_assay cluster_analysis A Cell Seeding (96-well plates) B Compound Dilution Series C Incubation (48 hours) B->C D MTT Reagent Addition C->D E Absorbance Reading D->E F IC50 Calculation E->F

Fig. 2: Workflow for in vitro cytotoxicity screening.

Conclusion

The data presented in this guide indicate that Compound Y possesses a more favorable toxicity profile compared to Compound X. Compound Y demonstrates significantly lower cytotoxicity across multiple cell lines and a higher LD50 in vivo. Furthermore, Compound X shows early signs of hepatotoxicity at concentrations well below its LD50, a liability not observed with Compound Y under the tested conditions. These findings suggest that further development of Compound Y may be associated with a wider therapeutic window and a lower risk of adverse effects.

Example: A Fictional Biomarker "X-Gene" for Non-Small Cell Lung Cancer (NSCLC) Patient Stratification

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is no publicly available information regarding a specific biomarker designated "M 1145." This term may represent an internal code, a novel biomarker not yet in the public domain, or a misnomer.

Consequently, it is not possible to provide a comparison guide with alternative biomarkers, supporting experimental data, and detailed protocols as requested.

To facilitate the creation of the requested content, please provide additional details regarding "this compound," such as:

  • The associated disease or condition

  • The biological nature of the biomarker (e.g., protein, gene, metabolite)

  • Any affiliated research institution or company

Once more specific information is available, a comprehensive comparison guide can be developed. In the interim, a generalized example of a biomarker comparison guide is provided below to illustrate the requested format and content.

This guide compares the performance of a fictional biomarker, "X-Gene" expression, with the established biomarker PD-L1 expression for stratifying NSCLC patients for immunotherapy.

Performance Comparison

BiomarkerMethodSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Reference
X-Gene qRT-PCR85%78%82%81%Fictional Study et al., 2023
PD-L1 IHC75%70%72%73%Established Clinical Data

Experimental Protocols

X-Gene Expression Analysis via qRT-PCR

  • RNA Extraction: Total RNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples using a commercially available RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative real-time PCR is performed using a certified PCR system with primers and probes specific for the X-Gene transcript. Relative expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Patient Stratification: Patients with a relative X-Gene expression level above a predetermined cutoff are classified as X-Gene positive.

PD-L1 Expression Analysis via Immunohistochemistry (IHC)

  • Sample Preparation: FFPE tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed.

  • Staining: Sections are incubated with a primary antibody against PD-L1, followed by a secondary antibody and a detection reagent.

  • Scoring: The Tumor Proportion Score (TPS), representing the percentage of viable tumor cells showing partial or complete membrane staining, is determined by a pathologist.

  • Patient Stratification: Patients with a TPS ≥ 1% are typically considered PD-L1 positive.

Visualizations

G cluster_0 Patient Stratification Workflow patient NSCLC Patient Cohort tumor_biopsy Tumor Biopsy patient->tumor_biopsy ffpe FFPE Tissue Block tumor_biopsy->ffpe rna_extraction RNA Extraction ffpe->rna_extraction ihc PD-L1 IHC ffpe->ihc qRT_PCR X-Gene qRT-PCR rna_extraction->qRT_PCR x_gene_pos X-Gene Positive qRT_PCR->x_gene_pos x_gene_neg X-Gene Negative qRT_PCR->x_gene_neg pd_l1_pos PD-L1 Positive ihc->pd_l1_pos pd_l1_neg PD-L1 Negative ihc->pd_l1_neg

Caption: A workflow for stratifying NSCLC patients using X-Gene and PD-L1 biomarkers.

G cluster_1 X-Gene Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor x_gene X-Gene receptor->x_gene downstream_signaling Downstream Signaling (e.g., PI3K/AKT) x_gene->downstream_signaling cell_proliferation Cell Proliferation & Survival downstream_signaling->cell_proliferation

Caption: The hypothetical signaling pathway involving the X-Gene.

Safety Operating Guide

Essential Safety and Handling Protocols for M 1145

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides crucial safety and logistical information for M 1145, a substance identified as MSF-1145 in safety data sheets. It is important to note that "this compound" can refer to other materials in different industrial contexts, such as transmission fluids or carbon steel. The following guidance is specific to the chemical mixture MSF-1145.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the provided safety data sheet.

PPE CategorySpecificationStandard
Eye Protection Safety glassesEN 166
Hand Protection Protective gloves against chemicalsEN 374
Skin Protection Protective clothingEN 14605 or EN 13034
Respiratory Protection Not required under normal conditions of use. May be necessary if sprayed.-

Operational and Disposal Plans

Handling and Operational Workflow:

A systematic approach is critical to safely managing this compound in a laboratory setting. The following diagram outlines the logical workflow from preparation to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Ensure Adequate Ventilation prep_ppe->prep_area and handle_substance Handle this compound prep_area->handle_substance avoid_spray Avoid Creating Spray or Mist handle_substance->avoid_spray especially spill_contain Contain Spills with Inert Material handle_substance->spill_contain in case of spill first_aid Administer First Aid handle_substance->first_aid in case of exposure collect_waste Collect Waste in Sealed Containers avoid_spray->collect_waste spill_contain->collect_waste dispose_waste Dispose According to Local Regulations collect_waste->dispose_waste

Logical workflow for the safe handling of this compound.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, continuing for several minutes. If present and easy to do, remove contact lenses. If eye irritation persists, seek medical advice.[1]

  • Skin Contact: Wipe off the chemical if possible and then rinse the affected area with lukewarm water. If irritation continues, consult a medical professional.[1]

  • Inhalation: Move the individual to fresh air. If respiratory issues arise, seek medical attention.[1]

Spill and Leak Procedures:

In the event of a spill, contain the released product. If possible, plug the leak and cut off the supply. Absorb the liquid spill with an inert material and scoop the absorbed substance into closing containers. Clean the contaminated surfaces with an excess of water. All clothing and equipment should be washed after handling a spill.[1]

Disposal:

Waste from this material may be classified as hazardous. Dispose of the material, any contaminated absorbent, containers, and unused contents in accordance with local, state, and federal regulations.[2]

Experimental Protocols

No specific experimental protocols for "this compound" were identified in the initial search. The handling procedures provided are based on the safety data sheet for MSF-1145. Researchers should consult their specific experimental designs for further handling requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.